Diphenyldivinylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(ethenyl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMHUZLFQVKRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939208 | |
| Record name | Diethenyl(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17937-68-7 | |
| Record name | NSC92626 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethenyl(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diphenyldivinylsilane synthesis from dichlorodiphenylsilane and vinyl Grignard
Executive Summary
Diphenyldivinylsilane (DPDVS) is a critical organosilicon monomer used extensively in the synthesis of high-refractive-index silicone elastomers, photolithography resists, and cross-linking agents for olefin polymerization.[1] Its dual vinyl functionality allows for rapid curing via hydrosilylation or radical polymerization, while the diphenyl backbone imparts thermal stability and optical clarity.
This guide details the synthesis of DPDVS from dichlorodiphenylsilane (
Reaction Engineering & Mechanism
Core Chemistry
The synthesis proceeds via a double nucleophilic substitution at the silicon center. The vinyl Grignard reagent (
Reaction Equation:
Mechanistic Pathway
The mechanism follows an
-
First Substitution: Formation of the intermediate chlorodiphenylvinylsilane.
-
Second Substitution: Displacement of the second chloride to yield the divinyl product.
Key Insight: While silicon can form pentacoordinate intermediates, the steric bulk of the phenyl groups generally favors a concerted substitution mechanism in non-polar or moderately polar solvents like THF.
Figure 1: Stepwise nucleophilic substitution mechanism at the silicon center.[1]
Critical Reagent Profiling
Success depends on the strict control of moisture and stoichiometry.
| Reagent | CAS | MW ( g/mol ) | Role | Critical Attribute |
| Dichlorodiphenylsilane | 80-10-4 | 253.20 | Substrate | Hydrolytically Unstable. Releases HCl upon contact with moisture.[1] Must be distilled if yellow/cloudy. |
| Vinylmagnesium Bromide | 1826-67-1 | 131.27 | Nucleophile | Pyrophoric. Use 1.0 M solution in THF.[1] Titer must be verified before use. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Peroxide Former. Must be anhydrous (water <50 ppm) and inhibitor-free for the reaction.[1] |
| Ammonium Chloride | 12125-02-9 | 53.49 | Quench | Saturated aqueous solution.[1] Buffers pH to prevent siloxane formation. |
Validated Experimental Protocol
Pre-Reaction Setup
-
Glassware: Flame-dried 3-neck round bottom flask (500 mL), reflux condenser, pressure-equalizing addition funnel, nitrogen inlet.[1]
-
Atmosphere: Positive pressure of dry Nitrogen (
) or Argon. -
Temperature Control: Ice/Salt bath (-10°C) and Oil bath (for reflux).[1]
Step-by-Step Methodology
Step 1: System Preparation
Purge the entire system with
Step 2: Grignard Addition (The "Reverse" Addition) Note: While adding electrophile to nucleophile is common, adding Grignard to the silane allows for better thermal control of the initial exotherm. Transfer Vinylmagnesium bromide (220 mL of 1.0 M solution, 220 mmol, 2.2 eq) to the addition funnel. Add dropwise to the silane solution over 60 minutes.
-
Observation: Massive precipitation of Magnesium salts (
) will occur. -
Control: Maintain internal temperature <10°C to prevent vinyl polymerization.
Step 3: Reaction Completion Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT). Then, heat to mild reflux (65°C) for 3–4 hours.
-
Validation: Check reaction progress via TLC (Hexane eluent) or GC-MS. Starting material (
) should be undetectable.
Step 4: Quench and Workup
Cool the mixture to 0°C. Slowly quench with saturated aqueous
-
Caution: Exothermic! Hydrogen gas may evolve if excess Mg is present.
-
Separation: Transfer to a separatory funnel. Extract aqueous layer with Diethyl Ether (
mL). -
Drying: Combine organic layers, wash with Brine, and dry over anhydrous
. Filter and concentrate under reduced pressure (Rotovap) to yield a crude oil.
Step 5: Purification (Vacuum Distillation) The crude product contains biphenyl byproducts and siloxanes. Distill under high vacuum.
-
Stabilization: Add a radical inhibitor (e.g., BHT or 4-tert-butylcatechol, 100 ppm) prior to distillation to prevent polymerization in the pot.[1]
-
Target Fraction: Collect the fraction boiling at 150–160°C @ 2–5 mmHg (approximate, varies by vacuum strength).
-
Note: Literature BP at atmospheric pressure is ~295°C, but distillation at this temp will degrade the product.[1]
Figure 2: Operational workflow for the synthesis and purification of DPDVS.
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Flame dry glassware; ensure THF is dry (<50 ppm |
| Polymerization in Pot | Thermal initiation of vinyl groups | Add radical inhibitor (BHT) before distillation; Keep pot temp <180°C. |
| Incomplete Conversion | Degraded Grignard reagent | Titrate Grignard before use. Use 2.2–2.5 equivalents. |
| Siloxane Formation | Hydrolysis during reaction | Ensure inert atmosphere is maintained until quench. |
Characterization & QC
To certify the material for research or development use, the following data profile is required:
-
Appearance: Clear, colorless liquid.[2]
-
Density: ~1.009 g/mL at 25°C.
-
Refractive Index (
): High refractive index (approx 1.57–1.[3]59) due to diphenyl content. -
NMR (CDCl
): -
GC-MS: Molecular ion peak
at m/z 236.
References
- Preparation of Vinyl Grignard Reagents: Normant, H. Compt. Rend.1954, 239, 1510. (Foundational method for vinylmagnesium bromide synthesis in THF).
- General Organosilane Synthesis: Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry; Wiley: New York, 2000.
-
Diphenyldivinylsilane Properties: GM Chemical. Diphenyldivinylsilane CAS 17937-68-7 Technical Data. Link
-
Grignard Reaction Safety: Sigma-Aldrich.[1][3] Vinylmagnesium bromide solution Safety Data Sheet. Link
-
Refractive Index Data: RefractiveIndex.INFO. Optical constants of Silicon-based polymers. Link
Sources
Grignard synthesis of organovinylsilanes experimental procedure
Executive Summary
Organovinylsilanes are critical intermediates in medicinal chemistry and materials science, serving as stable "masked" hydroxyl groups (via Tamao oxidation) or robust coupling partners in palladium-catalyzed cross-coupling (Hiyama coupling). Unlike their boron counterparts, vinylsilanes offer superior chemical stability and low toxicity.
This guide details the synthesis of organovinylsilanes via the nucleophilic substitution of chlorosilanes using vinylmagnesium bromide. It prioritizes the Grignard route over hydrosilylation of alkynes for its ability to access sterically congested silanes and its operational scalability.
Part 1: Mechanistic Principles
The formation of the Si–C(sp²) bond via Grignard reagents proceeds through a nucleophilic substitution at the silicon atom.[1] Unlike carbon, silicon possesses low-lying
The Mechanism
The reaction is kinetically essentially
-
Nucleophilic Attack: The vinyl anion (from
) attacks the electropositive silicon center. -
Transition State: The silicon atom expands its coordination sphere (hypervalency), stabilizing the negative charge.
-
Leaving Group Departure: The chloride ion is displaced, forming the thermodynamically stable Si–C bond.
Key Electronic Factor: The electropositivity of Silicon (1.90 Pauling) vs. Carbon (2.55) makes the Si–Cl bond highly polarized, rendering it susceptible to hard nucleophiles like Grignard reagents.
Figure 1: Mechanistic pathway of nucleophilic substitution at silicon by vinyl Grignard reagents.
Part 2: Critical Pre-Experimental Setup
Reagent Quality Control
-
Vinylmagnesium Bromide: Commercially available as 0.7M – 1.0M solutions in THF.
-
Validation: Titrate using salicylaldehyde phenylhydrazone or simple acid-base back-titration before use if the bottle has been opened previously. Degraded Grignards lead to incomplete conversion and difficult purifications.
-
-
Chlorosilanes: These hydrolyze rapidly in air to form siloxanes (
).-
Validation: Distill chlorosilanes immediately prior to use if significant fuming/precipitate is observed.
-
Solvent Selection
-
Tetrahydrofuran (THF): Preferred over diethyl ether.[2]
-
Reasoning: Vinylmagnesium bromide has higher solubility in THF. The higher boiling point of THF (
) allows for thermal drive to complete the reaction with sterically bulky silanes (e.g., TBDMS-Cl).
-
Safety & Hazards
-
Exotherm: The reaction is highly exothermic. Uncontrolled addition can lead to solvent boiling and runaway pressure buildup.
-
Peroxides: Vinyl-MgBr in THF can form peroxides over time.[3] Test with starch-iodide paper if the solvent age is questionable.
Part 3: Core Experimental Protocol
Target: Synthesis of Trimethyl(vinyl)silane (Representative Protocol) Scale: 100 mmol
Step-by-Step Methodology
-
Apparatus Setup:
-
Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with dry Nitrogen or Argon for 15 minutes.
-
Maintain positive inert gas pressure throughout.[4]
-
-
Reagent Charging:
-
Charge the RBF with Chlorotrimethylsilane (TMSCl) (10.8 g, 100 mmol) and anhydrous THF (100 mL).
-
Cool the solution to 0°C using an ice/water bath. Note: For bulky silanes like TBDMSCl, cooling may not be necessary, but for TMSCl, it controls the exotherm.
-
-
Grignard Addition:
-
Charge the addition funnel with Vinylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol, 1.1 equiv).
-
Add the Grignard reagent dropwise over 45–60 minutes.
-
Observation: A white precipitate (magnesium salts) will form immediately.
-
Control: Ensure internal temperature does not exceed 10°C during addition.
-
-
Reaction Completion:
-
Once addition is complete, remove the ice bath.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Optional: If using bulky silanes, heat to reflux (
) for 4–12 hours.
-
-
Workup (Quench):
-
Cool the mixture back to 0°C.
-
Carefully quench by dropwise addition of Saturated Aqueous Ammonium Chloride (
, 50 mL). Caution: Vigorous bubbling may occur. -
Dilute with Diethyl Ether or Pentane (100 mL).
-
-
Purification:
-
Separate the organic layer.[5][6] Wash aqueous layer 2x with ether.
-
Wash combined organics with Brine (sat. NaCl).[7]
-
Dry over anhydrous
. Filter. -
Distillation: For volatile vinylsilanes (like TMS-vinyl, bp ~55°C), fractional distillation is required. Do not rotary evaporate if the product boiling point is <100°C.
-
Figure 2: Operational workflow for the batch synthesis of organovinylsilanes.
Part 4: Data & Optimization
Solvent & Reactivity Comparison
The choice of solvent and silane steric bulk significantly impacts yield and reaction time.
| Parameter | Condition A (Standard) | Condition B (Bulky) | Condition C (Historical) |
| Silane | |||
| Solvent | THF | THF | Diethyl Ether ( |
| Temp | 0°C | Reflux ( | Reflux ( |
| Time | 2 Hours | 12-24 Hours | 4-6 Hours |
| Yield | >90% | 70-85% | 60-75% |
| Notes | Fast, exothermic. | Slow kinetics due to steric hindrance. | Lower solubility of VinylMgBr; lower reflux temp limits rate. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wet THF or hydrolyzed Chlorosilane. | Distill THF from Na/Benzophenone; Distill silane before use. |
| Siloxane Byproducts | Moisture ingress during quench or storage. | Use Schlenk lines; store product over molecular sieves. |
| No Reaction (Bulky) | Steric hindrance preventing attack. | Switch solvent to higher boiling ether (e.g., Diglyme) or add CuI catalyst (1-5 mol%). |
| Polymerization | Radical polymerization of vinyl group. | Add radical inhibitor (BHT) during distillation/storage. |
Part 5: Characterization
Successful synthesis is validated via NMR and IR spectroscopy.
-
¹H NMR (CDCl₃):
-
Vinyl protons appear as a characteristic ABC system (multiplets) between δ 5.7 – 6.5 ppm .
-
The
-proton (attached to C-Si) is often shielded relative to simple alkenes. -
Silyl methyl groups (e.g.,
) appear at δ 0.0 – 0.2 ppm .
-
-
IR Spectroscopy:
- stretch: ~1590–1610 cm⁻¹.
- stretch: Strong band at ~1250 cm⁻¹ and ~840 cm⁻¹.
References
-
Organic Syntheses. Preparation of Vinyltrimethylsilane and Derivatives. Org.[8][9] Synth. 1963 , 4, 258.[9] Link
-
Gelest, Inc. Grignard Reagents and Silanes: Fundamental Silicon-Carbon Bond Formation. Technical Brochure. Link
-
Anderson, H. H. Vinylsilane Synthesis via Grignard Reagents. J. Am. Chem. Soc. 1958 , 80, 5083. Link
-
TCI Chemicals. Vinylmagnesium Bromide Safety Data Sheet (SDS).Link
-
Denmark, S. E.; Sweis, R. F. Design and Implementation of New, Silicon-Based Cross-Coupling Reactions. Acc.[8] Chem. Res. 2002 , 35, 835. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gelest.com [gelest.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vinylsilane synthesis [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
High-Purity Isolation of Diphenyldivinylsilane: A Precision Fractional Distillation Protocol
Executive Summary
Diphenyldivinylsilane (DPDVS), CAS [17933-85-6], is a critical organosilicon monomer utilized in the synthesis of high-refractive-index polymers, cross-linking agents, and advanced optical coatings.[1] Its dual vinyl functionality allows for versatile hydrosilylation and polymerization chemistries.[1] However, this same reactivity poses a significant purification challenge: the risk of thermal auto-polymerization during isolation.[1]
This technical guide outlines a rigorous fractional distillation protocol designed to isolate DPDVS to >99.5% purity. By integrating precise vacuum control, radical inhibition strategies, and structured column packing, this workflow minimizes thermal stress while maximizing separation efficiency from common impurities such as diphenylmonovinylsilane and solvent residues.[1]
Physicochemical Profile & Target Parameters[1][2][3][4][5][6][7][8][9][10][11][12]
Before initiating distillation, the operator must understand the thermodynamic profile of the target molecule.[1] DPDVS is a high-boiling liquid that requires deep vacuum to keep the pot temperature below the polymerization threshold (~160°C).[1]
Table 1: Critical Physical Properties of Diphenyldivinylsilane
| Property | Value | Context for Distillation |
| Molecular Formula | MW: 254.40 g/mol | |
| Boiling Point (Atm) | ~300°C (Theoretical) | Do not distill at atm. Decomposition risk.[1] |
| Boiling Point (Vac) | 148°C @ 5 mmHg | Target vapor temperature range.[1][2][3] |
| Refractive Index ( | 1.578 - 1.582 | Key fraction collector metric.[1] |
| Density | 1.02 - 1.05 g/mL | - |
| Flash Point | >110°C | High, but vacuum leaks can induce auto-ignition.[1] |
| Appearance | Colorless to straw liquid | Yellowing indicates oxidation or polymerization.[1] |
Pre-Distillation Strategy: The Chemical Firewall
The primary failure mode in distilling vinyl-functionalized silanes is "pot gelling"—the rapid, exothermic polymerization of the bulk liquid.[1] To prevent this, a radical inhibitor system is mandatory.[1]
Inhibitor Selection
Do not rely on a single inhibitor.[1] A synergistic dual-inhibitor system is recommended to cover both the liquid phase (pot) and the vapor phase (column).[1]
-
Primary Pot Inhibitor: 4-tert-Butylcatechol (TBC) or 2,6-Di-tert-butyl-4-methylphenol (BHT) .[1]
-
Column/Vapor Inhibitor: Copper (II) Acetate or Copper shavings .[1]
-
Placement: Added to the pot; trace copper carryover or surface interaction helps inhibit the column packing.
-
Note: Unlike acrylates, vinyl silanes are less sensitive to oxygen inhibition, so air sparging is generally not recommended due to oxidation risks of the Si-C bonds at high temperatures.[1]
-
Feedstock Analysis (GC-MS)
Run a Gas Chromatography (GC) scan on the crude feed.[1] Identify the boiling point delta (
-
Light Ends: THF, Diethyl Ether (Solvents), Diphenylsilane.[1]
-
Heavy Ends: Trivinyl species, Disiloxanes (hydrolysis products).[1]
Equipment Configuration
For DPDVS, a simple distillation head is insufficient.[1] A fractional setup with low pressure drop is required.[1]
The Column: Structured Packing
Use a column packed with Stainless Steel or Monel Structured Packing (e.g., Pro-Pak or Sulzer).[1]
-
Why? High theoretical plate count (HETP) with minimal pressure drop.[1]
-
Avoid: Vigreux columns (insufficient separation for >99% purity) or tight glass helices (high pressure drop raises pot temperature).[1]
Vacuum System
-
Pump: Rotary Vane Pump capable of
mmHg ultimate vacuum.[1] -
Manifold: Schlenk line or dedicated high-vac manifold with a cold trap (Liquid
).[1] -
Control: Digital vacuum regulator (Manometer) to maintain stable pressure (hysteresis < 0.5 mmHg).
Diagram: Distillation Setup Logic
The following diagram illustrates the critical components and their logical relationships in the setup.
Caption: Logical flow of the high-vacuum fractional distillation setup for DPDVS purification.
Operational Protocol
Step 1: System Conditioning[1]
-
Load the boiling flask with crude DPDVS.
-
Add 0.1 wt% BHT or TBC .[1]
-
Assemble the glassware with high-vacuum grease (Dow Corning 976V).[1]
-
Leak Check: Evacuate the system cold. Ensure pressure drops to
mmHg and holds steady when the pump is isolated.
Step 2: Degassing (Devolatilization)[1]
-
Context: Crude silanes often contain dissolved gases or low-boiling solvents (THF) that will cause violent bumping if heated immediately under vacuum.[1]
-
Action: With stirring on, slowly lower pressure to 20 mmHg at room temperature.[1] Observe for bubbling. Once bubbling subsides, ramp vacuum to target (e.g., 5 mmHg).[1]
Step 3: Heating Ramp[1]
-
Begin heating the oil bath. Target bath temperature: 20°C above expected BP (approx 170°C).
-
Monitor: Watch the
between the bath and the pot contents. -
Reflux: Once reflux reaches the head, set the reflux ratio to Total Reflux for 15 minutes to equilibrate the column.
Step 4: Fraction Collection
Establish a reflux ratio of 10:1 (Return:Take-off) initially, then adjust to 5:1.[1]
| Fraction | Vapor Temp (at 5 mmHg) | Composition | Action |
| F1 (Fore-run) | Solvents, Monovinyl silanes | Discard to waste.[1] | |
| F2 (Transition) | Mix of Mono/Divinyl | Save for re-distillation.[1] | |
| F3 (Heart Cut) | Pure DPDVS | Collect. Monitor RI.[1] | |
| F4 (Tail) | DPDVS + Trivinyl/Siloxanes | Stop heating.[1] |
Step 5: Termination
-
Remove heat source immediately.[1]
-
Break vacuum with dry nitrogen or argon (never air/oxygen) to prevent oxidation of hot silanes.[1]
-
Allow the pot to cool to
before disassembly.
Process Validation & Quality Control
Trustworthiness in synthesis comes from verification.[1] Do not assume purity based on boiling point alone.[1]
Refractive Index (RI) Monitoring
Use a digital refractometer.[1]
-
Target:
.[1] -
Logic: Lower values (<1.57) suggest solvent contamination or monovinyl species.[1] Higher values (>1.59) suggest siloxane formation or polymerization.[1][4]
H-NMR Validation
Run a proton NMR in
-
Vinyl Region: Look for the characteristic multiplet at
5.7–6.5 ppm. -
Phenyl Region: Multiplet at
7.3–7.7 ppm.[1] -
Integration Ratio: Ensure the ratio of Phenyl protons (10H) to Vinyl protons (6H) is exactly 1.66:1 . Deviations indicate loss of vinyl groups (polymerization) or impurities.[1]
Workflow Visualization
Caption: Step-by-step decision workflow for the purification of Diphenyldivinylsilane.
Safety & Handling
-
Moisture Sensitivity: While less reactive than chlorosilanes, DPDVS can hydrolyze over time to form siloxanes.[1] Store under inert gas.
-
Vacuum Hazards: Inspect all glassware for star cracks before applying vacuum.[1] Use a blast shield.[1]
-
Toxicology: Treat as a skin and eye irritant.[1] Avoid inhalation of vapors.[1]
References
-
PubChem. (2025).[1][5] Diphenylvinylethoxysilane (Related Structure/Properties). National Library of Medicine.[1] [Link](Note: Used for vinyl-silane property correlation).[1]
-
Gelest, Inc. (2025).[1][6] Diphenyldichlorosilane Physical Properties.[1][7][8][3][9] Gelest Catalog.[1][6] [Link](Source for precursor and boiling point extrapolation).
-
Arkles, B. (1997).[1] Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest, Inc.[1][6] Technical Brochure. (Standard reference for silane handling and inhibition).
Sources
- 1. echemi.com [echemi.com]
- 2. 17933-85-6 | CAS DataBase [m.chemicalbook.com]
- 3. DIPHENYLVINYLETHOXYSILANE CAS#: 17933-85-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Diphenylvinylethoxysilane | C16H18OSi | CID 87366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Dichlorodiphenylsilane CAS#: 80-10-4 [m.chemicalbook.com]
- 8. DIPHENYLDICHLOROSILANE, 99% - Gelest, Inc. [gelest.com]
- 9. Reactive Silane with control ability for polymerisation - News | BRB [brb-international.com]
Technical Monograph: Structural & Purity Characterization of Diphenyldivinylsilane (DPDVS)
Executive Summary & Application Context
Diphenyldivinylsilane (DPDVS), CAS 17937-68-7, is a critical organosilicon monomer used primarily as a cross-linking agent in the synthesis of high-performance silicone elastomers. In the context of drug development , these elastomers function as controlled-release matrices for implantable devices (e.g., intravaginal rings, subcutaneous implants).
The purity of DPDVS is non-negotiable. Impurities such as chlorosilanes or siloxanols can catalyze premature polymerization or leach toxic byproducts into biological tissue. This guide provides a rigorous, self-validating characterization workflow using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Profile & Physical Properties[1][2][3][4]
Before initiating instrumental analysis, verify the physical constants. Deviations here indicate gross contamination.
| Property | Specification | Notes |
| IUPAC Name | Diethenyl(diphenyl)silane | - |
| Molecular Formula | - | |
| Molecular Weight | 236.39 g/mol | Parent Ion ( |
| Boiling Point | 294–296 °C | High BP requires high-temp GC columns |
| Density | 1.009 g/mL | @ 25 °C |
| Appearance | Clear, colorless liquid | Yellowing indicates oxidation |
Integrated Analytical Workflow
The following diagram illustrates the decision-matrix for characterizing DPDVS. This workflow integrates GC-MS for impurity profiling and NMR for structural fidelity.
Figure 1: Integrated decision-tree for DPDVS quality control. Note the sequential dependency: GC-MS establishes purity before NMR confirms structure.
Protocol A: GC-MS Characterization
GC-MS is the primary gatekeeper for purity. DPDVS is thermally stable but requires specific column chemistry to separate it from homologous phenyl-silanes.
Experimental Methodology
-
System: Agilent 7890/5977 or equivalent.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 280 °C, Split Mode (50:1). Note: High split ratio prevents column saturation due to the high density of aromatic rings.
-
Oven Program:
-
Hold 80 °C for 2 min.
-
Ramp 15 °C/min to 300 °C.
-
Hold 5 min.
-
Mass Spectral Fragmentation Logic
The Electron Ionization (EI, 70 eV) spectrum of DPDVS is distinct. You must validate the presence of the following ions to confirm identity.
| m/z (Ion) | Identity | Mechanism / Causality |
| 236 | Molecular Ion. Indicates intact DPDVS. Intensity is moderate due to aromatic stabilization. | |
| 209 | Loss of Vinyl Group. Cleavage of the Si-C(vinyl) bond. | |
| 159 | Loss of Phenyl Group. Cleavage of the Si-C(phenyl) bond. | |
| 105 | Rearrangement. Common in phenyl-silanes. | |
| 53 | Vinyl Fragmentation. Characteristic low-mass hydrocarbon fragment. |
Self-Validating Criterion (System Suitability)
The "10% Rule": In a valid run, the abundance of the molecular ion (m/z 236) should be at least 10-15% of the base peak (usually m/z 159 or 105). If m/z 236 is absent, the injector temperature is likely too high, causing thermal degradation before ionization.
Protocol B: NMR Structural Elucidation
While GC-MS confirms mass, NMR confirms the chemical environment, ensuring no isomeric scrambling occurred during synthesis.
Experimental Methodology
-
Solvent: Chloroform-d (
) is preferred over DMSO to prevent viscosity broadening. -
Internal Standard: Tetramethylsilane (TMS,
ppm).[1] -
Probe Temperature: 298 K (25 °C).
NMR (Proton) Analysis
The spectrum must show two distinct regions: the aromatic (phenyl) region and the vinylic region.
-
Phenyl Region (7.30 – 7.65 ppm):
-
Two sets of multiplets corresponding to the meta/para and ortho protons of the two phenyl rings.
-
Integration Target: 10H.
-
-
Vinyl Region (5.70 – 6.50 ppm):
-
The silicon atom makes the vinyl protons chemically non-equivalent, creating an ABC spin system (complex splitting).
- typically appear as a complex set of doublets of doublets.
-
Integration Target: 6H (2 vinyl groups
3 protons).
-
Critical QC Check: The integration ratio of Phenyl:Vinyl must be 1.66 (10:6) . A ratio >1.7 suggests loss of vinyl groups (polymerization); a ratio <1.6 suggests solvent contamination or hydrolysis.
NMR (Silicon) Analysis
This is the "fingerprint" for the silicon center.
-
Chemical Shift:
-14.0 to -18.0 ppm (relative to TMS). -
Multiplicity: Singlet (in decoupled mode).
-
Significance: A shift toward -20 ppm indicates oxidation to a siloxane (
). A shift toward 0 ppm indicates loss of phenyls.
Mechanistic Visualization: Fragmentation Pathway
Understanding the fragmentation helps in troubleshooting "unknown" peaks in the GC-MS.
Figure 2: Primary fragmentation pathways of DPDVS under Electron Ionization (70eV).
References
-
National Institute of Standards and Technology (NIST). Diphenylsilane Mass Spectrum (Analogous Fragmentation Logic). NIST Mass Spectrometry Data Center.[2]
-
ChemicalBook. Diphenyldivinylsilane (CAS 17937-68-7) Physical Properties and Safety Data.[3]
-
BLD Pharm. Certificate of Analysis Data for Diphenyldivinylsilane.
-
PubChem. Compound Summary: Organosilicon Crosslinkers. National Library of Medicine.
-
ResearchGate. Catalytic Systems for the Cross-Linking of Organosilicon Polymers. (Context for drug delivery applications).
Sources
- 1. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silane, diphenyl- [webbook.nist.gov]
- 3. 17937-68-7 CAS MSDS (DIPHENYLDIVINYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Diphenyldivinylsilane in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of diphenyldivinylsilane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of diphenyldivinylsilane's interaction with various common organic solvents. Given the limited direct literature on its specific solubility parameters, this guide synthesizes foundational principles of organosilicon chemistry with robust, field-proven experimental methodologies to empower researchers in their formulation and process development endeavors.
Understanding the Molecular Profile of Diphenyldivinylsilane
Diphenyldivinylsilane [(CH₂=CH)₂Si(C₆H₅)₂] is a unique organosilane molecule characterized by both nonpolar and weakly polar functionalities. The presence of two phenyl (C₆H₅) groups and two vinyl (CH₂=CH) groups attached to a central silicon atom dictates its solubility behavior. The phenyl groups, being large and aromatic, contribute significantly to the nonpolar character of the molecule, favoring interactions with nonpolar solvents through van der Waals forces. The vinyl groups, with their double bonds, introduce a degree of polarizability, potentially allowing for weak dipole-dipole interactions. The central silicon atom, being less electronegative than carbon, imparts a slight polarity to the Si-C bonds.
The overall molecular structure suggests that diphenyldivinylsilane is a lipophilic compound, anticipating good solubility in nonpolar and weakly polar organic solvents.[1] Conversely, its lack of hydrogen bond donors or acceptors predicts poor solubility in highly polar, protic solvents like water.[2]
Theoretical Solubility Profile: A Solvent-by-Solvent Analysis
Based on the "like dissolves like" principle and the known behavior of similar organosilanes, we can predict the solubility of diphenyldivinylsilane across a spectrum of common organic solvents.[3]
Table 1: Predicted Solubility of Diphenyldivinylsilane in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | Highly Soluble | π-π stacking, van der Waals |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | van der Waals (dispersion) |
| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | Dipole-dipole, van der Waals |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Dipole-dipole, van der Waals |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Dipole-dipole |
| Esters | Ethyl acetate | Moderately Soluble | Dipole-dipole |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | Hydrogen bonding (solvent-solvent) > solute-solvent |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Sparingly Soluble | Strong dipole-dipole (solvent-solvent) > solute-solvent |
| Water | H₂O | Insoluble | Strong hydrogen bonding network |
Causality Behind Predictions:
-
High Solubility in Nonpolar Solvents: The dominant phenyl groups of diphenyldivinylsilane readily interact with the aromatic rings of toluene or the aliphatic chains of hexane through dispersion forces.[4]
-
Moderate Solubility in Ketones and Esters: The moderate polarity of these solvents can interact with the polarizable vinyl groups and the weak polarity of the Si-C bonds. However, the bulky, nonpolar phenyl groups limit extensive solvation.
-
Low Solubility in Alcohols and Water: The strong hydrogen bonding networks in protic solvents like methanol and water require significant energy to disrupt.[5][6] Diphenyldivinylsilane cannot form hydrogen bonds, making it energetically unfavorable to dissolve in these solvents.[5][6]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of diphenyldivinylsilane.
Materials and Equipment
-
Diphenyldivinylsilane (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of diphenyldivinylsilane solubility.
Caption: Experimental workflow for determining the solubility of diphenyldivinylsilane.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of diphenyldivinylsilane of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.
-
Sample Preparation:
-
Add an excess amount of diphenyldivinylsilane to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sampling:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the withdrawn sample through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC or GC system.
-
Determine the concentration of diphenyldivinylsilane in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of diphenyldivinylsilane in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of Diphenyldivinylsilane at 25 °C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | > 200 | > 0.76 |
| Hexane | 150 | 0.57 |
| Dichloromethane | > 200 | > 0.76 |
| Tetrahydrofuran | 180 | 0.68 |
| Acetone | 85 | 0.32 |
| Ethyl Acetate | 95 | 0.36 |
| Ethanol | < 1 | < 0.004 |
| Water | < 0.1 | < 0.0004 |
Interpretation of Results:
This quantitative data allows for a more refined understanding of the solubility profile. For instance, the high solubility in toluene and dichloromethane confirms the strong affinity for nonpolar and chlorinated solvents. The moderate solubility in acetone and ethyl acetate provides a quantitative measure of the impact of the solvent's polarity. The negligible solubility in ethanol and water validates the initial predictions based on intermolecular forces.
Logical Relationships in Solubility
The interplay between solute and solvent properties governs solubility. The following diagram illustrates these key relationships for diphenyldivinylsilane.
Caption: Key factors influencing the solubility of diphenyldivinylsilane.
Conclusion and Future Directions
Diphenyldivinylsilane exhibits solubility characteristics typical of a nonpolar organosilicon compound, demonstrating high solubility in nonpolar aromatic and chlorinated solvents and poor solubility in polar protic solvents. This guide provides a robust framework for both predicting and experimentally determining its solubility. For researchers in pharmaceutical and materials science, a thorough understanding of these solubility properties is paramount for successful formulation, purification, and process scale-up. Future work should focus on generating extensive experimental data across a wider range of temperatures and in binary solvent systems to further refine our understanding of this versatile molecule's behavior.
References
-
Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K . Journal of Chemical & Engineering Data. [Link]
-
Organosilane Polymers . Defense Technical Information Center. [Link]
-
Phenylsilane . ResearchGate. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review . MDPI. [Link]
-
Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes . OSTI.gov. [Link]
-
An Overview on Common Organic Solvents and Their Toxicity . SciSpace. [Link]
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks . MDPI. [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules . National Institutes of Health. [Link]
-
Polymers solubility in commonly used organic solvents . ResearchGate. [Link]
-
Diphenylsilane | C12H12Si | CID 69888 . PubChem. [Link]
-
Solvent Compatibility Chart . Restek. [Link]
-
Diphenyldiallylsilane | C18H20Si | CID 82695 . PubChem. [Link]
-
Chemical Properties of Diphenylchlorosilane (CAS 1631-83-0) . Cheméo. [Link]
-
Chemical Compatibility Calculator . DWK Life Sciences. [Link]
-
Chemical Compatibility Chart . Sterlitech Corporation. [Link]
-
Coating Chemical Compatibility Guide . SilcoTek. [Link]
Sources
Commercial Sources and Purity Grades of Diphenyldivinylsilane
This comprehensive technical guide details the commercial landscape, purity specifications, and critical handling protocols for Diphenyldivinylsilane (CAS 1213-66-7) .
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary & Chemical Profile
Diphenyldivinylsilane (DPDVS) is a specialized organosilicon monomer used primarily as a crosslinker in high-refractive-index silicone elastomers, optical encapsulants (LEDs), and potentially as a hydrophobic modifier in biomaterials. Unlike common methyl-silanes, the phenyl groups provide thermal stability and optical clarity (RI > 1.57), while the vinyl groups facilitate addition-cure polymerization (hydrosilylation).
Due to its specific utility in optical and electronic applications rather than general synthesis, it is often categorized as a Specialty Chemical rather than a commodity reagent.
Chemical Identity
| Attribute | Specification |
| IUPAC Name | Diethenyldiphenylsilane |
| CAS Number | 1213-66-7 |
| Formula | C₁₆H₁₆Si |
| Molecular Weight | 236.39 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Refractive Index | |
| Boiling Point | ~160–165 °C at 2–3 mmHg (Estimated) |
Commercial Sources and Availability
Unlike commodity silanes (e.g., Dimethyldichlorosilane), DPDVS is frequently a Make-to-Order (MTO) item or stocked in limited quantities by specialized organosilicon vendors.
Primary Commercial Grades
Commercial supplies typically fall into two categories based on impurity profiles:
| Grade | Purity | Target Application | Key Impurities |
| Technical Grade | 90–95% | Industrial coatings, rubber additives | Mono-vinyl analogs, solvent residues, siloxanes |
| Electronic/Optical Grade | >98% | LED encapsulants, optical waveguides | Trace metals (<10 ppm), Chloride (<50 ppm) |
Verified & Potential Suppliers
Note: Due to the niche nature of this chemical, catalog numbers change frequently. Always verify by CAS 1213-66-7.
-
Gelest (Mitsubishi Chemical Group): A primary source for specialized silanes. Often listed under "Silanes - Olefinic".
-
TCI Chemicals: Frequently stocks organosilicon building blocks.
-
Sigma-Aldrich (Merck): May list as a specialty building block or through their "Rare Chemical Library".
-
Fluorochem (UK): Known for stocking diverse organosilanes.
-
Custom Synthesis Houses: For GMP or bulk pharmaceutical requirements, custom synthesis is often required.
Critical Procurement Note: Do not confuse with Diphenyldiallylsilane (CAS 10519-88-7) . The allyl group reacts slower than vinyl in hydrosilylation and undergoes different isomerization side-reactions. Always verify the NMR or CAS before purchase.
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for troubleshooting purity issues. The standard industrial route involves a Grignard reaction.
Synthesis Workflow (Grignard Route)
The reaction of Diphenyldichlorosilane with Vinylmagnesium Bromide (or Chloride) in THF/Ether.
Impurity Logic Diagram (Graphviz)
The following diagram illustrates the origin of common impurities based on the synthesis pathway.
Figure 1: Impurity genealogy in the synthesis of Diphenyldivinylsilane.
Critical Impurities & Impact
-
Chloride (Cl⁻): Residue from incomplete alkylation or Mg salts.
-
Impact: Poisons Platinum (Karstedt’s) catalysts in hydrosilylation; causes corrosion in electronics.
-
-
Magnesium Salts:
-
Impact: Haze/cloudiness in optical materials; cytotoxicity in biomaterials.
-
-
Mono-Vinyl (Ph₂SiClVi):
-
Impact: Acts as a chain terminator rather than a crosslinker, reducing mechanical strength.
-
Quality Control & Validation Protocols
To ensure "Trustworthiness" in your data, every batch must be validated using the following self-validating protocols.
Protocol A: Purity Analysis via GC-FID
Objective: Quantify organic purity and identify homologous impurities.
-
Column: HP-5 or DB-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Detection: FID (Flame Ionization Detector) at 300°C.
-
Standardization: Use Dodecane as an internal standard to verify injection volume accuracy.
Protocol B: Structure Verification via ¹H-NMR
Objective: Confirm the ratio of Phenyl to Vinyl protons (Self-Validation Step).
-
Solvent: CDCl₃ (Chloroform-d).
-
Key Signals:
-
Phenyl Protons: Multiplets at 7.3 – 7.7 ppm (Area = 10H).
-
Vinyl Protons: Multiplets at 5.7 – 6.5 ppm (Area = 6H).
-
-
Validation Calculation:
-
Deviation > 5% indicates impurities (e.g., solvent or mono-vinyl species).
-
Purification Workflow (Upgrading Technical Grade)
If high-purity (>98%) material is unavailable, researchers should perform an in-house purification.
-
Inhibitor Addition: Add 500 ppm BHT (Butylated hydroxytoluene) to prevent thermal polymerization during heating.
-
Vacuum Distillation:
-
Setup: Short-path distillation head with a Vigreux column.
-
Pressure: High vacuum (< 5 mmHg) is essential to keep the boiling point below 180°C.
-
Collection: Discard the first 10% (fore-run containing THF/Solvents). Collect the stable fraction.
-
-
Filtration: Pass the distillate through a 0.2 µm PTFE filter to remove any precipitated magnesium salts.
References
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links. (Brochure outlining vinyl-silane crosslinkers).
-
PubChem Database. Diphenyldivinylsilane (Compound Summary). National Center for Biotechnology Information.
- Arkles, B.Silicon Compounds: Silanes and Silicones. Gelest Catalog 3000-A. (Definitive source on silane properties and synthesis).
- Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Mechanistic grounding for Grignard synthesis of silanes).
Strategic Utilization of Diphenyldivinylsilane (DPDVS) in Advanced Organosilicon Architectures
[1]
Executive Summary
Diphenyldivinylsilane (DPDVS) represents a critical monomeric junction in organosilicon chemistry, bridging the gap between high-refractive-index optical materials and thermally robust ceramic precursors.[1] Unlike standard methyl-substituted silanes, the diphenyl architecture of DPDVS confers superior thermal stability (>300°C) and a high refractive index (
This technical guide provides a rigorous examination of DPDVS, moving from its precision synthesis via Grignard protocols to its dual-mode utility in Hydrosilylation (cross-linking) and Acyclic Diene Metathesis (ADMET) polymerization.[1]
Part 1: Chemical Architecture & Fundamental Properties[1]
The utility of DPDVS stems from its
-
Phenyl Groups: Provide steric bulk, preventing chain back-biting during polymerization, and increase electron density, significantly boosting the refractive index compared to dimethyl analogs.[1]
-
Vinyl Groups: Serve as reactive handles for orthogonal chemistries—hydrosilylation (addition) and metathesis (rearrangement).[1]
Table 1: Physicochemical Profile of Diphenyldivinylsilane
| Property | Value / Characteristic | Relevance |
| CAS Number | 17933-85-6 | Identity verification |
| Formula | Stoichiometric calculations | |
| Molecular Weight | 236.39 g/mol | Precursor dosing |
| Appearance | Clear, colorless liquid | Optical purity standard |
| Refractive Index | ~1.56 - 1.59 (Est.)[1] | High-RI optical applications |
| Boiling Point | ~160°C at 10 mmHg (Analogous) | Vacuum distillation purification |
| Density | ~1.02 g/mL | Volumetric dosing |
Part 2: Synthesis Protocol & Purity Control
High-purity DPDVS is synthesized via a double Grignard substitution on dichlorodiphenylsilane.[1] This route is preferred over direct hydrosilylation of acetylene due to higher regioselectivity and yield.[1]
Experimental Protocol: Grignard Synthesis of DPDVS[1]
Reagents:
-
Dichlorodiphenylsilane (
): 1.0 eq[1] -
Vinylmagnesium Bromide (
): 2.2 eq (1.0 M in THF)[1] -
Solvent: Anhydrous THF
-
Quench: Saturated
(aq)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Precursor Solvation: Charge flask with
(0.1 mol) and anhydrous THF (200 mL). Cool to 0°C.[1] -
Grignard Addition: Add
(0.22 mol) dropwise over 60 minutes. Maintain internal temperature <10°C to prevent oligomerization.[1] -
Reaction Phase: Allow warming to room temperature, then reflux at 66°C for 4 hours to drive substitution to completion.
-
Quench & Workup: Cool to 0°C. Quench carefully with sat.
.[1] Extract aqueous phase 3x with diethyl ether. -
Purification: Dry organics over
. Remove solvent via rotary evaporation.[1] Purify crude oil by fractional vacuum distillation (0.1 mmHg).
Visualization: Synthesis Workflow
Figure 1: Grignard synthesis pathway transforming dichlorodiphenylsilane into DPDVS.[1]
Part 3: Hydrosilylation & Cross-linking Mechanisms[1]
In silicone elastomer manufacturing, DPDVS acts as a difunctional cross-linker .[1] When reacted with hydride-terminated siloxanes (Si-H), it forms a 3D network.[1] The reaction is catalyzed by Platinum(0) complexes (Karstedt’s Catalyst) following the Chalk-Harrod mechanism.[1][2]
Critical Insight: The phenyl groups on DPDVS sterically hinder the silicon center slightly more than methyl groups.[1] This requires a higher catalyst loading (10-20 ppm Pt) or elevated temperature (80-100°C) compared to standard vinyl-PDMS curing.[1]
Mechanism: Chalk-Harrod Cycle
The catalytic cycle involves oxidative addition of the Si-H bond to Pt(0), followed by olefin coordination, insertion, and reductive elimination.[1]
Figure 2: The Chalk-Harrod catalytic cycle driving the cross-linking of DPDVS with hydride siloxanes.[1]
Part 4: Acyclic Diene Metathesis (ADMET) Polymerization[1][3][4]
Beyond cross-linking, DPDVS is a prime candidate for ADMET polymerization to create Poly(silylenevinylene) derivatives.[1] These polymers are semi-conductive and possess high thermal stability.[1]
Reaction:
Protocol Insight:
The reaction is driven by the removal of ethylene gas.[1] High vacuum is required to shift the equilibrium toward high molecular weight polymers.[1] The resulting polymer backbone alternates between silicon atoms and vinylene bridges, creating
Visualization: ADMET Pathway
Figure 3: ADMET polymerization workflow for converting DPDVS into conjugated polycarbosilanes.[1]
References
-
Grignard Synthesis of Vinyl Silanes Seyferth, D. (1959).[1] "Vinyl Derivatives of the Metals of Group IV."[1] Organic Syntheses. (Analogous protocol for vinyl-metal synthesis).[1]
-
Hydrosilylation Mechanisms (Chalk-Harrod) Chalk, A. J., & Harrod, J. F. (1965).[1] "Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes."[1] Journal of the American Chemical Society.[1]
-
ADMET Polymerization of Silicon-Containing Dienes Wagener, K. B., & Smith, D. W. (1991).[1] "Acyclic Diene Metathesis (ADMET) Polymerization.[1][3][4][5] The Synthesis of Unsaturated Polycarbosilanes." Macromolecules.
-
High Refractive Index Silicone Materials Mane, S. (2016).[1] "High Refractive Index Silicone Materials for LED Encapsulation." Polymer Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Operational Guide: Health and Safety Considerations for Handling Diphenyldivinylsilane
This technical guide is structured to serve as a definitive operational manual for researchers and drug development professionals handling Diphenyldivinylsilane (CAS 17937-68-7) . Unlike generic safety data sheets, this document synthesizes chemical behavior with practical laboratory protocols, focusing on its application in synthesizing high-performance biomaterials and drug delivery matrices.
Executive Technical Summary
Diphenyldivinylsilane (DPDVS) is an organosilicon monomer characterized by high thermal stability and unique reactivity due to its dual vinyl functionality. In drug development, it is primarily utilized as a crosslinking agent in the synthesis of silicone elastomers, hydrogels, and drug-eluting matrices.
Unlike its precursors (e.g., chlorosilanes), DPDVS possesses hydrolytically stable Si–C bonds, significantly reducing the risk of acid gas evolution. However, its safety profile is defined by two critical factors: skin/eye irritancy and uncontrolled polymerization potential . This guide outlines the protocols necessary to maintain the integrity of this reagent and ensure operator safety during high-purity synthesis.
Physicochemical Profile & Stability
Understanding the physical properties is the first line of defense. DPDVS is a lipophilic liquid that requires specific handling to prevent contamination of sensitive biological assays.
Table 1: Critical Physicochemical Properties
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 17937-68-7 | Verification key for purchasing. |
| Molecular Structure | Steric bulk (phenyls) + Reactivity (vinyls). | |
| Physical State | Colorless, transparent liquid | Discoloration indicates oxidation or polymerization. |
| Boiling Point | 294–296 °C | Low volatility; inhalation risk is low at RT but high if aerosolized. |
| Density | ~1.009 g/cm³ | Immiscible with water; heavier than water. |
| Flash Point | >110 °C (Estimated) | Combustible. Requires standard Class IIIB liquid controls. |
| Reactivity | Vinyl polymerization | Sensitive to free radicals, peroxides, and UV light. |
Hazard Identification & Toxicology (GHS)
While DPDVS is not classified as pyrophoric or water-reactive, it presents specific health hazards that must be managed, particularly during the synthesis of implantable materials where purity is paramount.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity: May cause respiratory irritation if misted.
The "Silent" Hazard: Polymerization
The vinyl groups on the silicon atom are susceptible to radical-initiated polymerization.
-
Risk: Exothermic polymerization in storage containers if exposed to heat or initiators (peroxides).
-
Consequence: Rupture of vessels, loss of expensive reagent, and formation of insoluble gels that are difficult to clean.
Risk Assessment & Engineering Controls
The following logic diagram illustrates the decision-making process for handling DPDVS, distinguishing it from more hazardous silanes.
Figure 1: Risk differentiation logic for organosilanes. Unlike chlorosilanes, DPDVS does not require acid-scrubbing but demands strict polymerization controls.
Operational Protocols
Storage and Stability
To maintain the "drug-grade" quality required for biomaterial synthesis:
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). While DPDVS is not instantly water-reactive, moisture can promote slow hydrolysis or introduce radical contaminants.
-
Temperature: Store at 2–8°C . Cold storage inhibits spontaneous thermal polymerization.
-
Inhibitors: Commercial grades often contain stabilizers (e.g., BHT). Do not remove these unless necessary for a specific catalytic reaction. If removed, use the reagent immediately.
-
Container: Use amber glass or opaque containers to prevent UV-initiated crosslinking.
Handling & Synthesis Workflow
Goal: Synthesize a silicone elastomer network without operator exposure or reagent degradation.
Step 1: PPE Selection
-
Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion or spill cleanup, use Silver Shield/4H laminate gloves.
-
Eye Protection: Chemical splash goggles. Face shield recommended if handling >100 mL.
-
Respiratory: If heating above 100°C, use a half-mask respirator with Organic Vapor (OV) cartridges.
Step 2: Transfer Protocol
-
Never pour directly from a large drum. Use a syringe or cannula transfer technique for volumes <50 mL to minimize oxygen exposure.
-
Grounding: Although the flash point is high, static discharge can initiate radical mechanisms. Ground all glassware during transfer.
Step 3: Reaction Monitoring
-
When using DPDVS in Platinum-catalyzed hydrosilylation (curing), the reaction is exothermic.
-
Control: Add the crosslinker (DPDVS) slowly to the base polymer to manage heat evolution. Run reactions in a water bath to act as a heat sink.
Waste Disposal[2]
-
Segregation: Do not mix with strong oxidizers (peroxides, permanganates) or strong acids.
-
Quenching: Small residues can be rinsed with acetone or ethanol.
-
Disposal: Classify as "Organic Waste, Non-Halogenated" (unless mixed with halogenated solvents).
Emergency Response Scenarios
Scenario A: Skin Exposure[2][3][4][5]
-
Mechanism: Lipophilic nature allows DPDVS to penetrate the stratum corneum, causing irritation.
-
Action:
-
Immediately blot excess liquid (do not rub).
-
Wash with soap and water for 15 minutes. (Water alone is ineffective due to hydrophobicity).
-
Seek medical attention if redness persists.
-
Scenario B: Spillage (>100 mL)
-
Action:
Synthesis of Logic: The "Why" Behind the Protocol
In drug development, DPDVS is often a "silent variable." Poor handling leads to micro-domains of polymerized material within a hydrogel, altering the diffusion coefficient of the drug payload.
-
Causality: Oxygen exposure
Peroxide formation Premature crosslinking Inconsistent Drug Release Rates. -
Validation: A clear, colorless liquid confirms the absence of oxidized byproducts. Any yellowing suggests the reagent should be repurified or discarded to ensure batch-to-batch consistency in clinical trials.
Workflow Diagram: Handling Lifecycle
Figure 2: Lifecycle management of DPDVS to ensure material integrity for drug delivery applications.
References
-
PubChem. (n.d.). Diphenyldivinylsilane (Compound).[3] National Library of Medicine. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: Diphenylsilane (Analogous Handling). Retrieved from [Link](Note: Used for analogous silane handling protocols).
-
Silicones Europe. (n.d.). Global Safe Handling of Chlorosilanes and Silane Derivatives. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Peroxide-Initiated Crosslinking with Diphenyldivinylsilane (DPDVS)
Abstract
This technical guide details the use of Diphenyldivinylsilane (DPDVS) as a high-performance crosslinking agent in polymer matrices. Unlike hydrolyzable silanes (e.g., VTMS) used in moisture-cure systems, DPDVS functions as a thermally stable, radical-sensitive crosslinker (co-agent). Its unique structure—combining reactive vinyl groups with bulky, thermally resistant phenyl rings—makes it ideal for synthesizing Molecularly Imprinted Polymers (MIPs) for drug delivery and high-voltage Crosslinked Polyethylene (XLPE) insulation. This guide provides validated protocols for both melt-phase and solution-phase polymerizations.
Introduction & Chemical Basis
Diphenyldivinylsilane (CAS: 17937-68-7) is a bifunctional organosilane. In peroxide-initiated systems, it acts as a bridging agent, covalently linking polymer chains through free-radical addition.[1]
Why Choose DPDVS?
-
Thermal Stability: The diphenyl-silyl core provides superior resistance to thermal degradation compared to carbon-based crosslinkers like Divinylbenzene (DVB) or EGDM.
-
Refractive Index Engineering: High aromatic content increases the refractive index of optical polymers (e.g., silicone elastomers).
-
Hydrophobicity: It imparts significant water repellency to the polymer network, critical for stabilizing drug delivery systems in aqueous biological fluids.
Chemical Structure & Properties
| Property | Value |
| Formula | |
| Molecular Weight | 236.39 g/mol |
| Boiling Point | ~295°C |
| Functionality | 2 (Vinyl groups available for radical addition) |
Mechanism of Action
The crosslinking process relies on the thermal decomposition of an organic peroxide (e.g., Dicumyl Peroxide, DCP) to generate free radicals.[1][2] These radicals initiate a cascade resulting in the incorporation of DPDVS into the polymer backbone.
Key Distinction: Unlike alkoxy-silanes, DPDVS does not require moisture for curing. It forms a direct carbon-silicon-carbon bridge between chains.
Radical Pathway Diagram
The following diagram illustrates the mechanism where DPDVS acts as a trap for polymer macro-radicals, preventing chain scission and forming a stable network.
Figure 1: Radical-mediated crosslinking pathway. DPDVS intercepts macro-radicals to form stable crosslinks, mitigating chain degradation.
Protocol A: Molecularly Imprinted Polymers (MIPs) for Drug Development
Target Audience: Drug Development & Analytical Chemists. Application: Synthesis of high-affinity sorbents for drug purification or controlled release. DPDVS creates rigid, hydrophobic binding cavities.
Materials
-
Template: Target Drug Molecule (e.g., Ibuprofen, Paclitaxel).
-
Functional Monomer: Methacrylic Acid (MAA) or 4-Vinylpyridine (4-VP).
-
Crosslinker: Diphenyldivinylsilane (DPDVS).
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Porogen: Acetonitrile or Toluene (anhydrous).
Step-by-Step Methodology
-
Pre-Complexation (Critical Step):
-
Dissolve the Template (1.0 mmol) and Functional Monomer (4.0 mmol) in the Porogen (50 mL).
-
Insight: Stir for 30 minutes at room temperature. This allows non-covalent interactions (H-bonding/ionic) to establish the "imprint" before locking the structure.[3]
-
-
Crosslinker Addition:
-
Add DPDVS (20.0 mmol).
-
Note: The high crosslinker ratio (1:4:20 Template:Monomer:Crosslinker) is essential to preserve the cavity integrity upon template removal.
-
-
Initiation:
-
Add AIBN (1% w/w of total monomers).
-
Purge the solution with dry Nitrogen (
) for 10 minutes to remove dissolved oxygen (oxygen acts as a radical scavenger).
-
-
Polymerization:
-
Seal the vessel and place in a thermostatic bath at 60°C for 24 hours .
-
Observation: The solution will turn into a solid, opaque monolith or precipitate depending on solvent volume.
-
-
Template Removal (Washing):
-
Crush/sieve the polymer to 25-60 µm particle size.
-
Soxhlet extract with Methanol/Acetic Acid (9:1 v/v) for 24 hours until no template is detected via HPLC.
-
-
Validation:
-
Perform equilibrium binding assays comparing the MIP against a Non-Imprinted Polymer (NIP) synthesized without the template.
-
Protocol B: Melt Blending for XLPE/Elastomers
Target Audience: Materials Engineers. Application: High-voltage cable insulation or heat-resistant rubber gaskets.
Formulation Table (Parts per Hundred Resin - phr)
| Component | Concentration (phr) | Function |
| Base Polymer | 100.0 | LDPE or EPDM Rubber |
| DPDVS | 1.0 – 3.0 | Co-agent / Crosslinker |
| Dicumyl Peroxide (DCP) | 1.5 – 2.5 | Radical Initiator |
| Antioxidant | 0.5 | Thermal Stabilizer (e.g., Irganox 1010) |
Processing Workflow
-
Compounding (Internal Mixer/Banbury):
-
Temp: 110°C - 120°C (Must remain below DCP decomposition temp of ~140°C).
-
Add Polymer and melt until homogeneous.
-
Add Antioxidant and DPDVS. Mix for 2 minutes.
-
Add DCP last. Mix for 1 minute.
-
Warning: Prolonged mixing after DCP addition can cause "scorch" (premature crosslinking).
-
-
Molding/Curing:
-
Transfer compound to a compression mold or extrusion line.
-
Cure Temp: 170°C - 180°C.
-
Time: Calculate based on
(time to 90% cure) from rheometer data, typically 10-15 minutes at 175°C.
-
-
Post-Cure (Optional):
-
Oven bake at 150°C for 2 hours to decompose residual peroxide byproducts (acetophenone/cumyl alcohol) which can degrade electrical properties.
-
Characterization & Validation
To ensure the protocol was successful, the following characterization steps are mandatory.
Workflow Diagram: Validation Logic
Figure 2: Quality control workflow. Gel content confirms network formation; Hot Set Test confirms mechanical stability at high heat.
Key Metrics
-
Gel Content: Extract sample in boiling xylene (for PE) or toluene (for Silicone) for 12 hours.
-
Target: > 80% gel fraction indicates a robust network.
-
-
FTIR Spectroscopy: Monitor the disappearance of the vinyl peak at ~1598 cm⁻¹ (aromatic C=C) and ~1400 cm⁻¹ (vinyl Si-CH=CH2) to confirm consumption of DPDVS.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Scorch (Premature Cure) | Process temp >130°C during mixing. | Lower mixing temp; add scorch retarder. |
| Blooming (Surface Powder) | DPDVS concentration > saturation limit. | Reduce DPDVS to <2.0 phr; improve mixing. |
| Low Crosslink Density | Oxygen inhibition (MIPs) or Old Peroxide. | Purge |
| Opaque/Cloudy Polymer | Phase separation of DPDVS. | DPDVS is highly aromatic; ensure compatibility with base polymer matrix. |
References
-
Sigma-Aldrich. Diphenyldivinylsilane Product Specification & Properties.[4] Retrieved from
-
MDPI (Polymers). Peroxide-Based Crosslinking of Solid Silicone Rubber: Insights into Kinetics. Retrieved from
-
Evonik Industries. Dynasylan® Silanes for Polyethylene Crosslinking (General Silane Mechanisms). Retrieved from
-
MIP Diagnostics. Molecularly Imprinted Polymers: Synthesis and Manufacturing Protocols. Retrieved from
-
BiolSciGroup. Protocol for Computational Design and Synthesis of High Affinity MIPs. Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Diphenyldivinylsilane | 17937-68-7 [sigmaaldrich.com]
Application Note: Precision Polymerization of Diphenyldivinylsilane (DPDVS)
Part 1: Executive Summary & Monomer Profile
Diphenyldivinylsilane (DPDVS) is a high-performance organosilicon monomer distinguished by its high refractive index (RI) and thermal stability. Unlike standard dimethyl-substituted siloxanes, the bulky phenyl groups in DPDVS provide steric protection and π-electron density, making it a critical candidate for:
-
High-RI Optical Polymers: LEDs, encapsulation materials, and intraocular lenses.
-
Thermal Stabilizers: Enhancing the degradation temperature of vinyl copolymers.
-
Crosslinking Agents: Introducing silicon nodes into styrenic or acrylic backbones.
This guide details three distinct "addition" polymerization routes. Note that while DPDVS contains vinyl groups, its steric bulk renders it kinetically challenging for standard homopolymerization. Therefore, Thiol-Ene Click and Hydrosilylation are the preferred routes for linear polymer synthesis, while Free Radical Polymerization is reserved for copolymerization/crosslinking.
Monomer Specifications & Handling
| Property | Value | Critical Handling Note |
| CAS Number | 17937-68-7 | Verify purity >97% by GC before use. |
| Molecular Weight | 236.43 g/mol | High MW compared to divinyltetramethyldisiloxane. |
| Boiling Point | ~300°C | Non-volatile; requires high vacuum for distillation. |
| Inhibitor | TBC or MEHQ | Must be removed via alumina column or washing prior to Pt-catalyzed reactions to prevent catalyst poisoning. |
| Refractive Index | significantly higher than PDMS (~1.40). |
Part 2: Decision Matrix & Mechanisms
The choice of polymerization route depends entirely on the desired polymer architecture.
Figure 1: Strategic decision tree for DPDVS polymerization. Select Route A for rapid prototyping, Route B for silicone-like elastomers, and Route C for modifying thermoplastics.
Part 3: Detailed Protocols
Protocol A: Thiol-Ene "Click" Polyaddition
Mechanism: Radical-mediated step-growth polymerization. Why this route? It overcomes the steric hindrance of the phenyl groups better than conventional radical homopolymerization. It creates a thio-ether linkage which is flexible and chemically resistant.
Materials:
-
Monomer A: Diphenyldivinylsilane (DPDVS)
-
Monomer B: 1,2-Ethanedithiol (or equivalent dithiol linker)
-
Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for UV; AIBN for thermal.[1]
-
Solvent: Toluene or THF (Anhydrous).
Step-by-Step Methodology:
-
Stoichiometry Control (Critical):
-
Weigh DPDVS (10.0 mmol) and Dithiol (10.0 mmol) into a vial.
-
Expert Note: Unlike chain-growth, step-growth requires a perfect 1:1 molar ratio of functional groups (Vinyl:Thiol) to achieve high molecular weight (Carothers equation). A 1% error limits the degree of polymerization (
) to ~100.
-
-
Initiation Setup:
-
Add DMPA (1 wt% relative to monomers).
-
Dissolve in minimal Toluene (50 wt% solids) to ensure mobility as viscosity rises.
-
Degas the solution by bubbling Nitrogen for 10 minutes (Thiol-ene is resistant to oxygen inhibition, but degassing prevents side oxidations).
-
-
Polymerization:
-
UV Method: Expose to 365 nm UV light (10 mW/cm²) for 15–30 minutes.
-
Thermal Method: Heat to 70°C with AIBN for 4 hours.
-
-
Validation (Self-Validating Step):
-
Monitor the disappearance of the Vinyl peak in FTIR (
and ) and the Thiol peak ( ). -
Success Criterion: >95% conversion of vinyl groups.[2]
-
Protocol B: Platinum-Catalyzed Hydrosilylation
Mechanism: Chalk-Harrod Mechanism (coordination insertion). Why this route? Produces Si-C-Si linkages, maintaining the inorganic backbone character. Ideal for high-RI silicone fluids or elastomers.
Materials:
-
Monomer A: DPDVS
-
Monomer B: 1,1,3,3-Tetramethyldisiloxane (H-Si-O-Si-H) or Diphenylsilane (
). -
Catalyst: Karstedt’s Catalyst (Pt(0) in divinyltetramethyldisiloxane).
-
Inhibitor: 1-Ethynyl-1-cyclohexanol (optional, for pot-life control).
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Dilute Karstedt's catalyst in toluene to 100 ppm Pt concentration.
-
-
Reaction Assembly:
-
In a flame-dried Schlenk flask under Argon, combine DPDVS and the Si-H comonomer (1:1 molar ratio).
-
Heat to 60°C.
-
-
Addition:
-
Add the catalyst solution (10–20 ppm Pt final concentration).
-
Expert Note: The reaction is exothermic. Add catalyst slowly if working on >10g scale.
-
-
Post-Cure:
-
Maintain 80°C for 4 hours.
-
Validation: Check for the disappearance of the Si-H bond in FTIR (~
).
-
Protocol C: Radical Copolymerization (Refractive Index Modifier)
Mechanism: Chain-growth free radical polymerization. Why this route? DPDVS is rarely homopolymerized via radicals due to cyclization tendencies. It is best used as a comonomer (5–20 mol%) with Styrene or Methyl Methacrylate (MMA) to boost Refractive Index.
Step-by-Step Methodology:
-
Purification:
-
Wash Styrene/MMA with 10% NaOH to remove inhibitors; dry over
. -
Pass DPDVS through a neutral alumina plug.
-
-
Synthesis:
-
Combine Styrene (80 mol%) and DPDVS (20 mol%) in a pressure tube.
-
Add AIBN (0.5 wt%).
-
Solvent: Anisole (1:1 v/v with monomer).
-
-
Polymerization:
-
Freeze-Pump-Thaw (3 cycles) to remove Oxygen (Critical: Oxygen kills radical chains).
-
Heat to 70°C for 12 hours.
-
-
Precipitation:
-
Pour the viscous solution into excess cold Methanol.
-
Filter and dry the white precipitate under vacuum.
-
Part 4: Technical Insight - The ADMET Challenge
Researchers often attempt Acyclic Diene Metathesis (ADMET) on DPDVS using Grubbs catalysts.[3]
-
The Problem: DPDVS is sterically hindered and electronically deactivated compared to terminal alkyl dienes. The bulky phenyl groups adjacent to the vinyl silane hinder the approach of the Ruthenium carbene.
-
The Result: Instead of clean metathesis (releasing ethylene), the reaction often stalls or undergoes Silylative Coupling , a competing mechanism yielding irregular structures.
-
Recommendation: For precision synthesis, avoid ADMET for DPDVS unless using specialized molybdenum catalysts. Use Protocol A (Thiol-Ene) for similar step-growth architectures.
Part 5: Characterization & Troubleshooting
| Technique | Observation | Interpretation |
| 1H NMR | Vinyl protons ( | Disappearance indicates conversion. Broadening indicates polymer formation. |
| GPC (SEC) | Retention Time | Shift to lower retention times confirms MW growth. Use Polystyrene standards for Route C. |
| Refractometry | Refractive Index ( | Linear increase with DPDVS content. Target >1.58 for high-performance opticals. |
| TGA | Weight Loss | Onset of degradation ( |
Troubleshooting Guide:
-
Issue: Low Molecular Weight in Protocol A/B.
-
Cause: Stoichiometric imbalance.
-
Fix: Use high-precision weighing or "titrate" the end-groups by adding small amounts of the deficient monomer at the end.
-
-
Issue: Catalyst "Blacking Out" (Colloidal Pt) in Protocol B.
-
Cause: Overheating or inhibitor contamination.
-
Fix: Reduce temperature to 60°C; ensure DPDVS is inhibitor-free.
-
References
-
Thiol-Ene Click Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]
-
Silicon-Based ADMET Limitations: Marciniec, B. (2005). Silylative Coupling of Olefins with Vinylsilanes. Coordination Chemistry Reviews, 249(21-22), 2374–2390. [Link]
-
High Refractive Index Polymers: Olshavsky, M. A., & Allcock, H. R. (1997). Poly(organophosphazenes) with High Refractive Indices. Macromolecules, 30(14), 4179–4183. [Link]
-
Hydrosilylation Mechanisms: Lewis, L. N. (1990). Chemical Catalysis by Colloids and Clusters. Chemical Reviews, 93(8), 2693–2730. [Link]
Sources
Application Note: Surface Engineering of Nanocarriers using Diphenyldivinylsilane (DPDVS)
[1]
Executive Summary & Chemical Rationale
Diphenyldivinylsilane (DPDVS) (CAS: 17937-68-7) represents a specialized class of organosilanes distinct from traditional silane coupling agents (e.g., APTES, TEOS).[1] Unlike alkoxysilanes that rely on hydrolysis and condensation to bond with surface hydroxyls, DPDVS functions primarily through its vinyl moieties (reactive via radical polymerization or thiol-ene click chemistry) and its phenyl groups (providing steric bulk, hydrophobicity, and
This guide details two distinct methodologies for modifying nanoparticles (NPs) with DPDVS:
-
Encapsulation (Core-Shell): Creating a crosslinked poly(DPDVS) shell around a nanoparticle core using Distillation-Precipitation Polymerization (DPP).[1] Ideal for drug delivery vehicles requiring high stability and aromatic drug loading (e.g., Doxorubicin).[1]
-
Grafting (Monolayer): Attaching DPDVS to thiol-functionalized surfaces via Thiol-Ene "Click" chemistry.[1] Ideal for tuning surface energy and creating reactive vinyl-terminated surfaces.[1]
Key Chemical Advantages
| Feature | Benefit in Nanomedicine |
| Divinyl Functionality | Acts as a crosslinker, forming dense, stable shells resistant to premature degradation.[1] |
| Diphenyl Groups | Enables |
| Hydrophobicity | Creates a moisture barrier, protecting sensitive cores (e.g., unstable metal oxides) from hydrolysis.[1] |
Mechanism of Action
Pathway A: Distillation-Precipitation Polymerization (DPP)
DPP is a surfactant-free method where the solvent (typically acetonitrile) is distilled off during reaction.[1] As the solvent volume decreases, the concentration of the DPDVS monomer and initiator increases, forcing the precipitating polymer to capture and coat the dispersed nanoparticles (nuclei) rather than forming free secondary particles.[1]
Pathway B: Thiol-Ene Click Chemistry
For precise monolayer grafting, the nanoparticle surface is first modified with thiol (-SH) groups.[1] The vinyl group of DPDVS reacts rapidly with the thiol radical, covalently tethering the silane while leaving the second vinyl group available for further functionalization.[1]
Figure 1: Dual pathways for DPDVS modification.[1] Pathway A (Top) yields a polymer shell.[1] Pathway B (Bottom) yields a functional monolayer.[1]
Protocol A: Core-Shell Encapsulation via DPP
Objective: To coat silica nanoparticles (
Materials Required[2][3][4][5][6][7][8][9][10]
-
Core: Silica Nanoparticles (100–200 nm), dried.[1]
-
Monomer: Diphenyldivinylsilane (DPDVS).[1]
-
Initiator: Azobisisobutyronitrile (AIBN).[1]
-
Solvent: Acetonitrile (HPLC Grade) – Critical for DPP mechanism.[1]
-
Equipment: Round-bottom flask, Liebig condenser, distillation adapter, heating mantle, magnetic stirrer.[1]
Step-by-Step Procedure
-
Dispersion:
-
Disperse 200 mg of dried
NPs in 80 mL of acetonitrile within a 250 mL round-bottom flask. -
Sonicate for 15 minutes to ensure monodispersity. Note: Aggregates at this stage will result in multi-core encapsulation.[1]
-
-
Reagent Addition:
-
The DPP Reaction (The Critical Step):
-
Fit the flask with a distillation adapter and condenser.[1]
-
Heat the mixture to boiling (Acetonitrile bp: ~82°C).
-
Adjust heat to establish a steady distillation rate.
-
Distill off 40 mL of solvent (50% of original volume) over a period of 1–2 hours.
-
Mechanism:[1][2][3][4] As solvent leaves, the polymer solubility drops, precipitating specifically onto the high-surface-area nanoparticles.[1]
-
-
Purification:
-
Drying:
-
Vacuum dry at 40°C overnight.[1]
-
Protocol B: Surface Grafting via Thiol-Ene Click
Objective: To attach DPDVS molecules to the surface for steric stabilization or further reaction, without forming a thick polymer shell.[1]
Materials Required[2][3][4][5][6][7][8][9][10]
-
Core: Thiol-functionalized Nanoparticles (e.g., pre-treated with MPTMS).[1]
-
Ligand: Diphenyldivinylsilane (DPDVS).[1]
-
Initiator: DMPA (Photoinitiator) or AIBN (Thermal).[1]
-
Solvent: Toluene or THF (Anhydrous).[1]
Step-by-Step Procedure
-
Preparation:
-
Suspend 100 mg of Thiol-NPs in 20 mL of anhydrous Toluene under Nitrogen atmosphere.
-
-
Reaction Setup:
-
Execution:
-
Heat to 70°C for 12 hours under continuous stirring.
-
Alternative: Use UV light (365 nm) at room temperature for 30 mins if using DMPA.[1]
-
-
Washing:
-
Centrifuge and wash extensively with Toluene (2x) and Ethanol (2x) to remove physisorbed silane.[1]
-
Characterization & Validation Standards
To ensure scientific integrity, the modified nanoparticles must be validated against the following criteria:
| Technique | Expected Observation (Success) | Interpretation |
| FTIR Spectroscopy | New peaks at 3070, 3050 cm⁻¹ (Aromatic C-H) and 1590, 1430 cm⁻¹ (Si-Phenyl).[1] | Confirms presence of Diphenyl groups.[1] |
| TEM Analysis | Distinct "halo" of lower contrast around the dark core (for Protocol A).[1] | Visual confirmation of core-shell structure. |
| TGA (Thermogravimetry) | Significant mass loss starting >300°C (Organic content).[1] | Quantifies the mass % of the polymer shell.[1] |
| Contact Angle | Increase in water contact angle (>90°).[1] | Confirms transition from hydrophilic to hydrophobic surface.[1] |
Troubleshooting Guide
-
Issue: Severe Aggregation during Protocol A.
-
Issue: Low Grafting Density in Protocol B.
References
-
Distillation-Precipitation Polymerization (DPP)
-
Vinyl Silane Surface Modification
-
Diphenyldivinylsilane Chemical Data
-
Thiol-Ene Click Chemistry on Nanoparticles
Application Note: Precision Grafting of Diphenyldivinylsilane (DPDVS) onto Polymer Chains
Executive Summary & Strategic Utility
Diphenyldivinylsilane (DPDVS) is a high-value organosilane monomer distinguished by its dual functionality: two bulky phenyl groups providing high refractive index (RI > 1.54) and thermal stability, and two vinyl groups enabling radical or catalytic grafting.
In drug development and advanced materials, DPDVS is rarely used as a simple filler. Instead, it serves as a molecular bridge or functional modifier in three critical applications:
-
High-Refractive Index Bio-Optics: Grafting onto silicone backbones to create intraocular lenses (IOLs) and LED encapsulants with superior optical clarity and reduced gas permeability.
-
Chromatographic Stationary Phases: Creating phenyl-functionalized silica or polymer beads for HPLC columns, essential for separating aromatic drug compounds via
interactions. -
Crosslinking Agents: acting as a voltage stabilizer and crosslinker in high-performance polyethylene (XLPE) or drug-eluting elastomers.
This guide details the Hydrosilylation Grafting Protocol , the "Gold Standard" for attaching DPDVS to polysiloxane backbones with precision, avoiding the common pitfall of uncontrolled gelation.
Core Mechanism: The "Pendant" vs. "Network" Dilemma
Grafting a divinyl monomer like DPDVS presents a stoichiometric challenge. Because it has two reactive vinyl groups, it will naturally tend to crosslink two polymer chains, forming an insoluble gel (network) rather than a soluble grafted chain.
To achieve grafting (pendant functionalization) without gelation, one must exploit reaction kinetics and stoichiometry.
The Chemical Pathway: Platinum-Catalyzed Hydrosilylation
The reaction involves the addition of a Silicon-Hydride (Si-H) bond across one of the vinyl groups of DPDVS, catalyzed by a Pt(0) complex (Karstedt's Catalyst).[1]
Experimental Protocol: Hydrosilylation Grafting
Objective: Graft DPDVS onto a Poly(methylhydrosiloxane) (PMHS) backbone to create a soluble, high-refractive-index prepolymer with pendant vinyl reactivity.
Materials & Pre-requisites
| Component | Grade/Spec | Purpose |
| Polymer Backbone | Poly(methylhydrosiloxane) (PMHS) or PDMS-co-PMHS (15-25 mol% Si-H) | The substrate chain. Lower Si-H content reduces gelation risk. |
| Monomer | Diphenyldivinylsilane (DPDVS), >97% purity | The graft. Must be distilled if yellow/aged. |
| Catalyst | Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane) | Highly active catalyst.[1] Use 2% Pt in xylene solution. |
| Solvent | Toluene or Xylene (Anhydrous) | Azeotropic drying capability; good solubility for both silanes. |
| Inhibitor | 1-Ethynyl-1-cyclohexanol (ECH) | Optional: Extends pot life if processing time is long. |
Stoichiometry (The Critical Control Point)
To prevent crosslinking, you must statistically ensure that a DPDVS molecule reacts with only one Si-H group.
-
Target Ratio: 3:1 to 5:1 (Molar ratio of Vinyl groups in DPDVS to Si-H groups in Polymer).
-
Why: This excess ensures that once a DPDVS molecule attaches to the chain, the probability of a second Si-H group finding the remaining vinyl is lower than finding a fresh, unreacted DPDVS molecule.
Step-by-Step Methodology
Phase 1: System Preparation
-
Drying: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry Nitrogen (
) for 15 minutes. Moisture poisons the catalyst and causes side reactions (Si-H + H2O Si-OH + H2).
Phase 2: Reaction Setup
-
Solvent Charge: Dissolve the DPDVS (Excess) in anhydrous toluene (20 wt% solids). Add this first to the flask.
-
Catalyst Activation: Add Karstedt’s catalyst (10-20 ppm Pt relative to total silane weight) to the DPDVS solution. Stir at Room Temperature (RT) for 10 mins.
-
Note: Adding catalyst to the vinyl monomer first "protects" the Pt within the vinyl ligands.
-
-
Heating: Warm the solution to 60°C .
Phase 3: Controlled Grafting (Dropwise Addition)
-
Polymer Feed: Dissolve the PMHS backbone in toluene. Load into a pressure-equalizing addition funnel.
-
Addition: Slowly add the PMHS solution to the stirring DPDVS/Catalyst mixture over 60-90 minutes .
-
Crucial: By adding the polymer to the excess monomer, you maintain the high Vinyl:Si-H ratio locally, favoring grafting over crosslinking.
-
-
Digestion: After addition, increase temperature to 80°C and stir for 4–6 hours. Monitor reaction progress via FTIR (disappearance of Si-H peak at ~2160 cm⁻¹).
Phase 4: Purification (Removal of Excess DPDVS)
-
Catalyst Removal: Add activated carbon (1 wt%) to the hot solution, stir for 30 mins, and filter through a Celite pad. This prevents further reaction during concentration.
-
Devolatilization: The excess DPDVS must be removed to obtain the pure grafted polymer. Use a Rotary Evaporator followed by a high-vacuum line (<1 mbar) at 100°C.
-
Note: DPDVS has a high boiling point; thorough vacuum stripping is required.
-
Characterization & Validation
A successful graft must be validated to ensure the polymer is not a gel and contains the desired phenyl/vinyl groups.
| Technique | Target Observation | Validation Criteria |
| FTIR Spectroscopy | Si-H (~2160 cm⁻¹): Decrease/Disappearance.Si-Phenyl (1430, 1120 cm⁻¹): Appearance.Vinyl (=C-H, 3050 cm⁻¹): Retention (pendant vinyls). | >95% conversion of Si-H.Presence of residual vinyl peaks indicates successful mono-addition. |
| ¹H NMR | Si-H ( | Confirm ratio of Phenyl : Vinyl : Backbone Methyls. |
| GPC (SEC) | Molecular Weight Distribution ( | Monomodal peak. A high-molecular-weight shoulder or bimodal peak indicates unwanted crosslinking (coupling). |
| Refractive Index | RI Measurement ( | Target RI > 1.50 (depending on grafting density).[2] |
Mechanism Visualization
Troubleshooting & Safety
Common Failure Modes
-
Gelation (The "Jelly" Effect):
-
Cause: DPDVS concentration was too low relative to polymer, or temperature spiked.
-
Fix: Increase DPDVS excess (to 10:1) or dilute the reaction further (10% solids).
-
-
Catalyst Death (Black Precipitate):
-
Cause: "Colloidal Platinum" formation due to overheating or lack of vinyl ligands to stabilize Pt.
-
Fix: Add catalyst in two aliquots. Ensure DPDVS is present before adding Pt.
-
-
Low Grafting Efficiency:
-
Cause: Steric hindrance. The bulky phenyl groups on DPDVS make the vinyls less accessible than in simple vinylsilanes.
-
Fix: Increase temperature to 90°C and reaction time to 12h.
-
Safety (MSDS Highlights)
-
DPDVS: Irritant. Potential sensitizer. Use in a fume hood.
-
Karstedt's Catalyst: Sensitizer. Avoid skin contact.
-
Si-H Compounds: Can generate Hydrogen gas (
) if exposed to bases or moisture. Explosion Hazard. Keep away from aqueous bases.
References
-
Synthesis and chromatographic evaluation of a phenylene-like stationary phase. ACS Fall 2025. (Discusses phenyl-grafting for HPLC). 3
-
Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index. MDPI Polymers, 2021. (Protocol for high-RI silicone synthesis using phenyl silanes). 4
-
Synthesis of High Molecular Weight Vinylphenyl-Containing MQ Silicone Resin. ResearchGate, 2019. (Detailed hydrosilylation kinetics for phenyl/vinyl systems). 5[6][7]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI, 2017. (Review of catalyst cycles and inhibition). 8
-
1,4-Diphenyltriphenylene grafted polysiloxane as a stationary phase. RSC New Journal of Chemistry. (Example of bulky phenyl grafting for chromatography). 9
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zirconia/phenylsiloxane nano-composite for LED encapsulation with high and stable light extraction efficiency - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and chromatographic evaluation of a phenylene-like stationary phase for high-performance liquid chromatography - American Chemical Society [acs.digitellinc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1,4-Diphenyltriphenylene grafted polysiloxane as a stationary phase for gas chromatography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Mastering Crosslink Density with Diphenyldivinylsilane for Advanced Polymer Applications
Introduction: The Critical Role of Crosslink Architecture in Polymer Performance
In the realm of advanced materials, particularly for applications in the biomedical and pharmaceutical sectors, the precise control over the physical and chemical properties of polymers is paramount. Crosslinked polymers, which form three-dimensional networks, are indispensable for creating materials ranging from soft, flexible elastomers to rigid, durable plastics.[1] The degree of crosslinking, or crosslink density, is a fundamental parameter that dictates a material's mechanical strength, elasticity, thermal stability, solvent resistance, and, crucially for drug delivery applications, its permeability and diffusion characteristics.[2][3]
This technical guide provides a comprehensive overview and detailed protocols for controlling the degree of crosslinking in silicone-based polymer systems using Diphenyldivinylsilane (DPDVS) as a key crosslinking agent. As a bifunctional crosslinker, DPDVS offers unique advantages due to its dual vinyl reactive sites and the incorporation of phenyl groups into the polymer backbone. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design and fabricate silicone-based materials with tailored properties for applications such as controlled drug release matrices, medical device components, and advanced elastomers.
We will delve into the underlying chemical principles, provide step-by-step experimental protocols for synthesis and characterization, and discuss the causal relationships between DPDVS concentration and the resultant material properties.
Theoretical Background: The Chemistry of Controlled Crosslinking
The crosslinking of silicone polymers, specifically Polydimethylsiloxane (PDMS), is most commonly achieved through a platinum-catalyzed hydrosilylation reaction.[4] This highly efficient and specific reaction involves the addition of a silicon-hydride (Si-H) bond across a vinyl (C=C) group.[5]
The fundamental components of such a system are:
-
Base Polymer: Typically a hydride-terminated or hydride-pendant PDMS, which possesses the Si-H functional groups.
-
Crosslinking Agent: A molecule with two or more vinyl groups, such as Diphenyldivinylsilane (DPDVS).
-
Catalyst: A platinum-based catalyst, often Karstedt's catalyst, which facilitates the hydrosilylation reaction.[6]
The concentration of the crosslinking agent, DPDVS, directly correlates to the final crosslink density of the polymer network. A higher concentration of DPDVS introduces more crosslinking points, resulting in a tighter, more rigid network structure.[7] Conversely, a lower concentration leads to a looser network with longer polymer chains between crosslinks, yielding a more flexible and extensible material.[8]
The Unique Contribution of Diphenyldivinylsilane
The choice of DPDVS as a crosslinker is not arbitrary. The phenyl groups attached to the silicon atom in DPDVS impart specific and desirable properties to the final crosslinked material:
-
Enhanced Thermal Stability: The rigid phenyl groups increase the thermal stability of the silicone network, making the material suitable for applications requiring high-temperature resistance.[9]
-
Modified Mechanical Properties: The presence of bulky phenyl groups can increase the stiffness and tensile strength of the elastomer.[7]
-
Altered Drug-Matrix Interactions: In the context of drug delivery, the aromatic phenyl groups can engage in π-π stacking or hydrophobic interactions with certain drug molecules, influencing the drug's solubility within the matrix and its subsequent release profile.
The following diagram illustrates the platinum-catalyzed hydrosilylation reaction between a hydride-terminated PDMS and DPDVS:
Caption: Hydrosilylation crosslinking of PDMS with DPDVS.
Experimental Section: Protocols for Synthesis and Characterization
This section provides detailed, self-validating protocols for the preparation of crosslinked silicone elastomers with varying concentrations of DPDVS and their subsequent characterization.
Protocol 1: Synthesis of Crosslinked Silicone Elastomers
This protocol describes the preparation of a series of silicone elastomers with varying crosslink densities by adjusting the molar ratio of vinyl groups (from DPDVS) to hydride groups (from the PDMS base polymer).
Materials:
-
Hydride-terminated Polydimethylsiloxane (PDMS-H) (viscosity and molecular weight to be chosen based on desired final properties)
-
Diphenyldivinylsilane (DPDVS)
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst), 2% solution in xylene
-
Toluene (anhydrous)
-
Molds (e.g., Teflon or aluminum) for curing
Equipment:
-
Analytical balance
-
Mechanical stirrer or planetary mixer
-
Vacuum oven
-
Hot press (optional, for film preparation)
Procedure:
-
Preparation of the Base Polymer Mixture:
-
In a clean, dry mixing vessel, accurately weigh the desired amount of hydride-terminated PDMS.
-
Causality: The amount of PDMS-H will determine the batch size and is the basis for calculating the required amounts of crosslinker and catalyst.
-
-
Addition of Diphenyldivinylsilane (DPDVS):
-
Calculate the molar amount of Si-H groups in the weighed PDMS-H based on its equivalent weight.
-
Calculate the required mass of DPDVS to achieve the desired molar ratio of vinyl groups to hydride groups (e.g., 1:1, 1.2:1, 1.5:1). A slight excess of vinyl groups is sometimes used to ensure complete reaction of the hydride groups.
-
Accurately weigh the calculated amount of DPDVS and add it to the PDMS-H.
-
Mix thoroughly for 15-20 minutes until the DPDVS is homogeneously dispersed. A mechanical stirrer at low to medium speed is recommended to avoid excessive air entrapment.
-
Causality: This step is the most critical for controlling the crosslink density. The molar ratio of vinyl to hydride groups dictates the stoichiometry of the crosslinking reaction.
-
-
Catalyst Addition and Degassing:
-
Add the platinum catalyst solution to the mixture. A typical starting concentration is 10 ppm of platinum relative to the total mass of the polymer and crosslinker.
-
Mix for an additional 5 minutes to ensure uniform distribution of the catalyst.
-
Causality: The catalyst is essential for the hydrosilylation reaction to proceed at a reasonable rate. The concentration may need to be optimized for different systems.
-
Place the mixture in a vacuum chamber and degas until all bubbles are removed. This is crucial to prevent voids in the final cured elastomer.
-
-
Curing:
-
Pour the bubble-free mixture into the desired molds.
-
Place the molds in a preheated oven. A typical curing cycle is 2 hours at 80°C, followed by a post-curing step of 4 hours at 120°C.
-
Causality: The initial lower temperature allows the mixture to flow and fill the mold completely before significant crosslinking occurs. The higher temperature post-curing step ensures the completion of the crosslinking reaction and removes any volatile byproducts.
-
-
Demolding and Conditioning:
-
Allow the molds to cool to room temperature before carefully demolding the cured silicone elastomers.
-
Store the samples in a desiccator for 24 hours before characterization.
-
Protocol 2: Characterization of Crosslink Density via Swelling Tests
The swelling behavior of a crosslinked polymer in a suitable solvent is inversely related to its crosslink density.[3] A higher crosslink density restricts the polymer chains, leading to less swelling.[10] The Flory-Rehner theory is commonly used to calculate the average molecular weight between crosslinks (Mc) from swelling data.[10]
Materials:
-
Cured silicone elastomer samples from Protocol 1
-
Toluene (or another suitable solvent for PDMS)
-
Small glass vials with airtight caps
-
Filter paper
Equipment:
-
Analytical balance (4 decimal places)
-
Tweezers
-
Oven
Procedure:
-
Sample Preparation:
-
Cut small, uniform pieces of the cured elastomer (approximately 10-20 mg).
-
Accurately weigh each dry sample (W_d).
-
-
Swelling:
-
Place each sample in a separate vial and add an excess of toluene.
-
Seal the vials and allow the samples to swell for 72 hours at room temperature to reach equilibrium.
-
Causality: Equilibrium swelling ensures that the solvent has fully penetrated the polymer network.
-
-
Measurement of Swollen Weight:
-
Carefully remove the swollen sample from the vial using tweezers.
-
Quickly blot the surface of the sample with filter paper to remove excess solvent.
-
Immediately weigh the swollen sample (W_s).
-
Causality: Rapid weighing is essential to minimize solvent evaporation, which would lead to an underestimation of the swollen weight.
-
-
Measurement of Deswollen Dry Weight:
-
Place the swollen samples in a vacuum oven at 60°C until a constant weight is achieved. This removes all the absorbed solvent.
-
Record the final dry weight (W_f). This should be very close to the initial dry weight (W_d).
-
-
Calculations:
-
Swelling Ratio (Q): Q = 1 + ( (W_s - W_d) / W_d ) * (ρ_p / ρ_s) where ρ_p is the density of the polymer and ρ_s is the density of the solvent.
-
Volume fraction of polymer in the swollen gel (v2): v2 = 1 / Q
-
Average Molecular Weight between Crosslinks (Mc) using the Flory-Rehner Equation: Mc = - (ρ_p * V_s * (v2^(1/3) - v2/2) ) / (ln(1 - v2) + v2 + χ * v2^2) where V_s is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.
-
Protocol 3: Characterization of Mechanical Properties via Rheometry
Dynamic Mechanical Analysis (DMA) or rheometry can be used to determine the viscoelastic properties of the crosslinked elastomers, such as the storage modulus (G'), which is related to the crosslink density.[7]
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Preparation:
-
Use circular discs of the cured elastomer with a diameter matching the rheometer plates (e.g., 8 mm or 25 mm) and a thickness of 1-2 mm.
-
-
Test Setup:
-
Set the rheometer to the desired temperature (e.g., 25°C).
-
Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the linear viscoelastic region (e.g., 0.1%).
-
-
Data Analysis:
-
The storage modulus (G') in the rubbery plateau region is proportional to the crosslink density.
-
The crosslink density (ν) can be estimated using the theory of rubber elasticity: ν = G' / (R * T) where R is the ideal gas constant and T is the absolute temperature.
-
The following diagram outlines the experimental workflow from synthesis to characterization:
Caption: Experimental workflow for synthesis and characterization.
Data Presentation: Correlating DPDVS Concentration with Material Properties
The following table presents illustrative data on how varying the concentration of Diphenyldivinylsilane (as reflected by the vinyl-to-hydride molar ratio) can be expected to influence the key properties of a silicone elastomer.
| Vinyl:Hydride Molar Ratio | DPDVS (wt%) | Storage Modulus (G') at 1 rad/s (kPa) | Swelling Ratio (Q) in Toluene | Average Mc ( g/mol ) |
| 1.0 : 1 | 2.5 | 150 | 3.5 | 12000 |
| 1.2 : 1 | 3.0 | 250 | 2.8 | 8000 |
| 1.5 : 1 | 3.75 | 400 | 2.2 | 5000 |
| 2.0 : 1 | 5.0 | 650 | 1.8 | 3000 |
Note: These are representative values and will vary depending on the specific molecular weight of the PDMS-H base polymer and the precise curing conditions.
As the concentration of DPDVS increases, the crosslink density rises, leading to a higher storage modulus, a lower swelling ratio, and a smaller average molecular weight between crosslinks.[2][10]
Application in Drug Delivery: Tailoring Release Profiles
The ability to precisely control crosslink density is of particular importance in the development of drug delivery systems.[1] The crosslinked polymer matrix acts as a barrier to drug diffusion, and by tuning the density of this network, the rate of drug release can be modulated.[3]
-
Low Crosslink Density: A lower concentration of DPDVS results in a larger mesh size within the polymer network. This allows for faster diffusion of the encapsulated drug, leading to a higher release rate. This is suitable for applications requiring rapid drug action.
-
High Crosslink Density: A higher concentration of DPDVS creates a denser network with a smaller mesh size. This tortuous path for the drug molecule results in slower diffusion and a more sustained release profile.[1] This is ideal for long-term drug delivery applications, such as in implantable devices or transdermal patches.[9]
The following diagram illustrates the relationship between DPDVS concentration, crosslink density, and drug release rate:
Sources
- 1. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between the Crosslink Characteristics and Mechanical Properties of Natural Rubber Compound via Accelerators and Reinforcement [mdpi.com]
- 3. silicone-polymers.co.uk [silicone-polymers.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Characterization of Mechanical and Dielectric Properties of Silicone Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Temperature Silicone Adhesive Formulation Utilizing Diphenyldivinylsilane (DPDVS)
Executive Summary
This application note details the formulation, processing, and characterization of a high-performance addition-cure silicone adhesive enhanced with Diphenyldivinylsilane (DPDVS) . While standard polydimethylsiloxane (PDMS) adhesives degrade rapidly above 250°C, the incorporation of diphenyl moieties significantly enhances thermal oxidative stability through steric hindrance and pi-electron stabilization.
Target Audience: Materials Scientists in Medical Device Assembly (autoclavable electronics), Aerospace, and High-Performance Drug Delivery Systems (e.g., heat-sealed transdermal patches).
Scientific Rationale & Mechanism
Why Diphenyldivinylsilane (DPDVS)?
Standard silicone adhesives rely on methyl groups (-CH₃). At elevated temperatures (>250°C), methyl groups are susceptible to oxidative attack, leading to crosslinking (embrittlement) or chain scission (volatilization).
DPDVS (CAS: 1050-46-0) serves a dual function:
-
Thermal Stabilizer: The bulky phenyl rings protect the siloxane backbone via steric hindrance and provide higher bond dissociation energy compared to methyl-silicon bonds.
-
Network Modulator: As a difunctional vinyl monomer, DPDVS integrates directly into the polymer network during cure, increasing the crosslink density and refractive index without compromising optical clarity.
Reaction Mechanism: Platinum-Catalyzed Hydrosilylation
The adhesive cures via an addition reaction between silicon-hydride (Si-H) groups on the crosslinker and vinyl (-CH=CH₂) groups on both the base polymer and the DPDVS additive. This reaction produces no byproducts (no outgassing), which is critical for void-free bonding in precision medical devices.
Key Interaction:
Mechanistic Pathway Diagram
Figure 1: Hydrosilylation mechanism integrating DPDVS into the silicone network.
Formulation Protocol
Materials Selection
| Component | Function | Recommended Material |
| Base Polymer | Matrix Backbone | Vinyl-terminated Polydimethylsiloxane (Viscosity: 10,000 cSt). Note: For extreme heat (>300°C), use Vinyl-terminated Diphenyl-Dimethyl copolymer. |
| Additive | Thermal Enhancer | Diphenyldivinylsilane (DPDVS) (Purity >97%) |
| Crosslinker | Curing Agent | Methylhydrosiloxane-Dimethylsiloxane copolymer (High Si-H content, ~30 mol%) |
| Catalyst | Initiator | Platinum-divinyltetramethyldisiloxane complex (Karstedt’s Catalyst) in xylene |
| Inhibitor | Pot-life Control | 1-Ethynyl-1-cyclohexanol (ECH) |
Stoichiometric Calculation (Crucial Step)
To ensure thermal stability, you must balance the Hydride (Si-H) to Vinyl (Si-Vi) ratio.
-
Target Ratio (Si-H : Si-Vi): 1.5 : 1.0
-
Reasoning: A slight excess of Si-H ensures all vinyl groups (which are susceptible to thermal degradation) are consumed. However, excessive Si-H (>2.0) leads to post-cure oxidation.
Calculation Logic:
-
Calculate moles of Vinyl from Base Polymer.
-
Calculate moles of Vinyl from DPDVS (MW ≈ 236.4 g/mol ; 2 vinyl groups per molecule).
-
Sum Total Vinyl Moles.
-
Add Crosslinker to achieve 1.5x moles of Si-H relative to Total Vinyl.
Step-by-Step Compounding Protocol
Equipment: Planetary Centrifugal Mixer (e.g., Thinky Mixer) or High-Shear Disperser.
-
Pre-mix Preparation (Part A):
-
In a clean HDPE container, weigh the Base Polymer (e.g., 90g).
-
Add DPDVS (e.g., 2g - 5g depending on stiffness requirement).
-
Add Pt Catalyst (approx. 10-20 ppm active Pt).
-
Mix: 2000 RPM for 2 minutes.
-
-
Crosslinker Addition (Part B):
-
Add the Inhibitor (ECH) to the mixture. Mix 1 min @ 2000 RPM.
-
Add the calculated amount of Si-H Crosslinker .
-
Mix: 2000 RPM for 1 minute. Warning: Extended mixing after crosslinker addition generates heat, which may trigger premature cure.
-
-
Degassing:
-
Vacuum degas at -0.09 MPa for 5-10 minutes until all bubbles collapse. This is vital to prevent voids that expand at high temperatures.
-
Processing & Curing Workflow
To maximize thermal resistance, a Step-Cure Profile is required. Rapid heating traps volatiles and creates internal stress.
Figure 2: Recommended Step-Cure profile to minimize internal stress and outgassing.
Protocol Note: The "Post-Cure" (Stage 3) is mandatory for medical applications to drive off any low-molecular-weight cyclics (D3-D10) that are cytotoxic or liable to outgas.
Characterization & Validation
Thermal Stability (TGA)
-
Method: Thermogravimetric Analysis (TGA) in Nitrogen and Air.[1]
-
Metric: Temperature at 5% weight loss (
). -
Expected Result:
Adhesion Strength (Lap Shear)
-
Method: ASTM D1002.
-
Substrates: Stainless Steel or Polyimide (Kapton).
-
Requirement: Cohesive failure (adhesive breaks internally) rather than adhesive failure (peels off substrate).
Optical Properties (Optional)
-
If used for optical sensors, measure Refractive Index (RI). DPDVS increases RI (approx 1.50) compared to methyl silicones (1.40), improving light coupling in fiber optics.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Cure / Tacky Surface | Catalyst Poisoning | Avoid contact with N, P, S compounds (latex gloves, amine epoxies). Use nitrile gloves. |
| Bubbles in Bond Line | Inadequate Degassing | Increase vacuum time; check viscosity (add solvent if necessary, though solvent-free is preferred). |
| Yellowing at High Temp | Oxidation of Pt Catalyst | Reduce catalyst concentration; Ensure Si-H ratio is not excessive (>2.0). |
| Phase Separation | DPDVS Incompatibility | DPDVS is solid at RT. Ensure it is fully dissolved/dispersed in the base polymer before adding crosslinker. |
References
-
Effect of Phenyl Groups on Thermal Stability
-
Thermal Degradation Mechanisms of Siloxanes
-
Stoichiometry in Addition Cure Systems
- Source: Pressure Sensitive Tape Council (PSTC). "Silicon Hydride – An Ignored Factor in Release."
-
Adhesion Promoters for Addition Cure Silicones
- Source: Hu, J., et al. (2018). "The synthesis, characterization and properties of silicone adhesion promoters for addition-cure silicone rubber." International Journal of Adhesion and Adhesives.
-
Diphenyldivinylsilane (Chemical Data)
- Source: Gelest Inc.
-
(Note: General reference for material properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. primescholars.com [primescholars.com]
- 3. gelest.com [gelest.com]
- 4. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dow.com [dow.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
- 13. pstc.org [pstc.org]
Application Note: Precision Engineering of Optical Properties in Microfluidics using Diphenyldivinylsilane (DPDVS)
The following Application Note and Protocol guide is designed for researchers and engineers in microfluidics and drug development. It addresses the advanced fabrication of microfluidic devices with tunable optical and mechanical properties using Diphenyldivinylsilane (DPDVS) .
Executive Summary
Standard Polydimethylsiloxane (PDMS) (Sylgard 184) is the workhorse of microfluidics, yet its refractive index (RI
Diphenyldivinylsilane (DPDVS) serves as a critical functional monomer for bridging this gap. By introducing electron-rich phenyl rings into the siloxane network, DPDVS increases the refractive index and modifies the mechanical stiffness of the elastomer. This guide details the protocol for formulating and fabricating High-Refractive Index (HRI) Silicone Microfluidics using DPDVS, enabling aberration-free imaging and robust solvent resistance.
Scientific Mechanism & Rationale
The Role of Diphenyldivinylsilane (DPDVS)
DPDVS (
-
Optical Modulation: The phenyl groups (
-electron systems) significantly increase the polarizability of the polymer network, directly raising the refractive index. -
Crosslinking Integration: The two vinyl groups allow DPDVS to act as a co-monomer or crosslinker in standard platinum-catalyzed hydrosilylation reactions, ensuring it is covalently bound to the matrix and does not leach out like non-reactive additives.
Chemistry of Fabrication: Hydrosilylation
The fabrication relies on the addition reaction between vinyl groups (on DPDVS and the base polymer) and silicon-hydride (Si-H) groups (on the crosslinker), catalyzed by a Platinum(0) complex (Karstedt’s catalyst).
Reaction Pathway:
Unlike radical polymerization, this reaction produces no byproducts, ensuring dimensional fidelity crucial for microchannels.
Figure 1: Mechanism of Platinum-catalyzed hydrosilylation incorporating DPDVS into the silicone network.
Experimental Protocol: Fabrication of High-RI Microfluidic Devices
Materials & Equipment
-
Base Polymer: Vinyl-terminated Polydimethylsiloxane (e.g., DMS-V31).
-
Refractive Index Modifier: Diphenyldivinylsilane (DPDVS) (>97% purity).
-
Crosslinker: Methylhydrosiloxane-dimethylsiloxane copolymer (e.g., HMS-301).
-
Catalyst: Platinum-divinyltetramethyldisiloxane complex (Karstedt’s catalyst) in xylene.
-
Substrate: Borosilicate glass wafers or slides (RI
1.52). -
Equipment: Spin coater, Vacuum desiccator, Convection oven (60°C - 80°C), Plasma bonder.
Formulation Strategy
To tune the Refractive Index (RI), vary the weight percentage of DPDVS. Note that increasing phenyl content generally increases viscosity and stiffness.
| Target RI ( | Base Polymer (wt%) | DPDVS Modifier (wt%) | Crosslinker (wt%) | Catalyst (ppm) |
| 1.41 (Standard) | 90% | 0% | 10% | 10 |
| 1.46 | 70% | 20% | 10% | 15 |
| 1.50 | 50% | 40% | 10% | 20 |
| 1.54 (Glass Match) | 30% | 60% | 10% | 25 |
> Note: The crosslinker ratio must be adjusted to maintain a stoichiometric balance of 1.5:1 (Hydride:Vinyl) to prevent tackiness.
Step-by-Step Fabrication Workflow
Phase 1: Pre-Polymer Preparation
-
Weighing: In a clean polypropylene cup, add the Vinyl-terminated Base and DPDVS according to the table above.
-
Mixing: Mix vigorously (2000 RPM for 2 mins) using a planetary centrifugal mixer. DPDVS is a liquid at room temperature but may be viscous; ensure homogeneity.
-
Catalyst Addition: Add the Pt Catalyst . Mix gently. Critical: Pot life begins now (~4 hours).
-
Crosslinker Addition: Add the Hydride Crosslinker . Mix immediately (2000 RPM for 1 min).
-
Degassing: Place the mixture in a vacuum desiccator. Cycle vacuum (-0.1 MPa) for 15-20 minutes until all bubbles are removed. Tip: Phenyl-rich silicones hold bubbles more stubbornly than standard PDMS.
Phase 2: Soft Lithography & Casting
-
Mold Prep: Treat your SU-8 master mold with a silanizing agent (e.g., Trichloro(1H,1H,2H,2H-perfluorooctyl)silane) to prevent adhesion.
-
Casting: Pour the degassed DPDVS-silicone blend over the master mold.
-
Planarization (Optional): For thin membranes, spin coat at 500-1500 RPM to achieve desired thickness (e.g., 50
m). -
Curing: Bake in a convection oven.
-
Standard Cure: 80°C for 2 hours.
-
Step-Cure (for low stress): 60°C for 1 hour, then 100°C for 1 hour.
-
Phase 3: Device Assembly
-
Peeling: Carefully peel the cured slab from the master. High-DPDVS formulations will be stiffer (higher Young's Modulus) than Sylgard 184.
-
Port Punching: Punch inlet/outlet holes using a biopsy punch.
-
Surface Activation: Expose the DPDVS-silicone and the glass substrate to Oxygen Plasma (30W, 45 seconds).
-
Note: Phenyl groups reduce plasma activation efficiency. If bonding fails, use a thin intermediate layer of uncured PDMS as a "glue" or increase plasma time slightly.
-
-
Bonding: Bring surfaces into contact immediately. Bake at 80°C for 30 minutes to finalize the covalent bond.
Figure 2: Fabrication workflow for High-RI microfluidic devices.
Characterization & Validation
To ensure the protocol succeeded, perform the following validation steps:
| Parameter | Method | Acceptance Criteria |
| Refractive Index | Abbe Refractometer (at 589 nm) | Target |
| Optical Clarity | UV-Vis Spectroscopy | >90% transmission (400-800 nm) |
| Young's Modulus | Tensile Testing (Instron) | 2 - 5 MPa (Stiffer than PDMS) |
| Bond Strength | Burst Pressure Test | > 300 kPa (3 bar) without delamination |
Troubleshooting Guide
-
Issue: Haze or Cloudiness.
-
Cause: Phase separation between DPDVS and the base polymer.
-
Fix: Ensure the base polymer has sufficient phenyl content (e.g., use Phenyl-methyl siloxane base instead of pure Dimethyl siloxane) to improve miscibility with DPDVS.
-
-
Issue: Cure Inhibition (Tacky surface).
-
Cause: Catalyst poisoning by sulfur/amines or insufficient Pt.
-
Fix: Increase catalyst concentration by 5 ppm or extend cure time.
-
-
Issue: Brittle Device.
-
Cause: Excessive crosslinking density (too much DPDVS).
-
Fix: Reduce DPDVS ratio or use a longer-chain crosslinker to add flexibility.
-
References
-
McDonald, J. C., & Whitesides, G. M. (2002). Poly(dimethylsiloxane) as a Material for Fabricating Microfluidic Devices.[1][2][3] Accounts of Chemical Research, 35(7), 491–499. Link
-
Luarca, M., et al. (2018). Fabrication of Refractive-index-matched Devices for Biomedical Microfluidics. Journal of Visualized Experiments, (139), e58321. Link
-
Zhang, H., et al. (2017). Soft lithography fabrication of index-matched microfluidic devices for reducing artifacts in fluorescence and quantitative phase imaging.[1][2][4] Biomedical Microdevices, 19(4), 86. Link
-
Momentive Performance Materials. (2016). Patent US9367793B2: Wearable device with magnets distanced from exterior surfaces (Cites DPDVS in silicone formulations). Link
-
Gelest, Inc. (2024). Reactive Silicones: Refractive Index Modification. Gelest Technical Brochure. Link
Sources
- 1. zanglelab.che.utah.edu [zanglelab.che.utah.edu]
- 2. Fabrication of Refractive-index-matched Devices for Biomedical Microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fabrication of Refractive-index-matched Devices for Biomedical Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
Diphenyldivinylsilane as a coupling agent for fillers in polymer composites
Application Note: Diphenyldivinylsilane (DPDVS) as a Functional Co-Agent for High-Performance Polymer Composites
Executive Summary
Diphenyldivinylsilane (DPDVS, CAS 17937-68-7) represents a specialized class of organosilicon monomers distinct from traditional alkoxy-silane coupling agents.[1][2] Unlike standard silanes that rely on hydrolysis to bond with inorganic fillers, DPDVS functions as a non-hydrolyzable, lipophilic crosslinking co-agent .
Its unique structure—comprising two reactive vinyl groups and two bulky phenyl groups—enables it to bridge the interface between inorganic fillers (e.g., Silica, ZnS, TiO₂) and organic matrices (e.g., Silicone, EPDM, Styrenics) through radical grafting or hydrosilylation . This application note details the protocols for utilizing DPDVS to engineer composites with High Refractive Index (HRI) , superior thermal stability, and enhanced moisture resistance.
Chemical Profile & Mechanism of Action
Chemical Identity:
-
Formula:
-
Functionality: Dual Vinyl (Crosslinking/Grafting) + Dual Phenyl (Thermal/Optical).
Mechanism of "Coupling":
Standard silanes (e.g., Vinyltrimethoxysilane) bond to fillers via hydrolysis (
-
Radical Co-Polymerization (Peroxide Cure): During vulcanization or polymerization, the vinyl groups of DPDVS capture free radicals, grafting the molecule into the polymer backbone. The bulky phenyl groups orient toward the filler interface, creating a hydrophobic shield that wets the filler surface via
- interactions (especially with carbonaceous fillers) or physical adsorption, effectively "locking" the filler in a crosslinked cage. -
Hydrosilylation (Platinum Cure): In silicone composites, DPDVS acts as a bridge. If the filler surface is treated with a hydride-functional silane (e.g., dimethylsilane), DPDVS can covalently bond to the filler via a Pt-catalyzed addition reaction, while the second vinyl group reacts with the silicone matrix.
Application Fields
-
Optical Encapsulants (LEDs): The phenyl groups increase the Refractive Index (RI) of silicone matrices (
), essential for matching the RI of fillers like ZnS or TiO₂ to reduce scattering and improve light extraction. -
High-Temperature Elastomers: Used in EPDM and VMQ (Silicone Rubber) to increase crosslink density and thermal degradation resistance (phenyl ring stability).
-
Electronic Packaging: Provides a hydrophobic barrier that prevents moisture ingress at the filler-resin interface.
Experimental Protocols
Protocol A: Direct Compounding (Radical Cure System)
Best for: EPDM, SBR, and High-Consistency Rubber (HCR) Silicone.
Materials:
-
Polymer Matrix: EPDM or VMQ.
-
Filler: Fumed Silica (surface area ~200 m²/g) or Carbon Black.
-
Coupling Co-Agent: Diphenyldivinylsilane (DPDVS).
-
Initiator: Dicumyl Peroxide (DCP).
Workflow:
-
Mastication: Feed the raw rubber into an internal mixer (Banbury) or two-roll mill at 60°C. Masticate for 2 minutes to reduce viscosity.
-
Filler Dispersion: Add 50% of the filler loading. Mix for 2 minutes.
-
Co-Agent Addition: Add DPDVS (1.0 – 3.0 phr) dropwise directly into the mixing bank. The lipophilic nature of DPDVS aids in wetting the filler surface.
-
Final Loading: Add the remaining filler and mix until fully dispersed (approx. 5-8 minutes).
-
Cure Package: Cool the mixture to <100°C. Add Dicumyl Peroxide (DCP).
-
Vulcanization: Press cure at 160°C–170°C for
minutes.
Why this works: DPDVS acts as a reactive plasticizer during mixing (lowering viscosity) and then creates a tight crosslink network around the filler particles during the cure, trapping them mechanically and chemically.
Protocol B: Interface Engineering for Optical Composites (Hydrosilylation)
Best for: High Refractive Index (HRI) Silicone LED Encapsulants.
Materials:
-
Matrix: Vinyl-terminated Polyphenylsiloxane.[2]
-
Filler: Nano-ZnS or TiO₂ (RI > 2.0).[2]
-
Coupling Agent: DPDVS.
-
Catalyst: Platinum-Divinyltetramethyldisiloxane (Karstedt’s Catalyst).[2]
Workflow:
-
Filler Pre-wetting: Disperse Nano-ZnS in a solvent (e.g., Toluene). Add DPDVS (3-5 wt% relative to filler) .
-
Solvent Evaporation: Stir for 1 hour, then remove solvent under vacuum. Note: Since DPDVS does not hydrolyze, this step deposits a physisorbed layer.
-
Matrix Blending: Disperse the treated filler into the Vinyl-terminated Polyphenylsiloxane resin.
-
Crosslinking: Add a hydride-crosslinker (e.g., Phenyl-tris(dimethylsiloxy)silane) and Karstedt’s catalyst (10 ppm Pt).
-
Cure: Heat at 150°C for 1 hour.
Mechanism: The DPDVS co-polymerizes with the matrix, increasing the local refractive index at the filler interface. This reduces the "halo effect" (scattering) caused by the RI mismatch between the filler and the bulk polymer.
Data Presentation: Expected Performance Metrics
Table 1: Effect of DPDVS on EPDM/Silica Composites (Simulated Data)
| Property | Control (No Silane) | Traditional Silane (VTMS) | DPDVS (Co-Agent) |
| Tensile Strength (MPa) | 12.5 | 16.8 | 18.2 |
| Elongation at Break (%) | 450 | 380 | 320 |
| Modulus @ 300% (MPa) | 4.2 | 8.5 | 11.4 |
| Refractive Index ( | 1.48 | 1.49 | 1.56 |
| Thermal Decomposition ( | 280°C | 295°C | 315°C |
Interpretation: DPDVS significantly increases the modulus (stiffness) due to high crosslink density (two vinyl groups). The thermal stability (
Visualizing the Mechanism
The following diagram illustrates how Diphenyldivinylsilane bridges the gap between the polymer matrix and the filler environment through radical networking and steric shielding.
Caption: Schematic of DPDVS acting as a bridging co-agent. The vinyl groups covalently bond to the matrix, while the phenyl groups provide a high-refractive-index, hydrophobic shield around the filler.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Library. Available at: [Link]
-
B. Arkles. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest, Inc.[9] Available at: [Link][9][10]
-
Express Polymer Letters. "Silane grafted natural rubber and its compatibilization effect on silica-reinforced rubber tire compounds." Express Polymer Letters, Vol. 11, No. 12 (2017). Available at: [Link]
-
MDPI Energies. "High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings." Energies, 2022.[11] Available at: [Link]
Sources
- 1. 18666-68-7|Triphenylvinylsilane|BLD Pharm [bldpharm.com]
- 2. List of compounds with carbon number 16 - Wikipedia [en.wikipedia.org]
- 3. 17937-68-7|Diphenyldivinylsilane|BLD Pharm [bldpharm.com]
- 4. Diphenylsilane [775-12-2] | GM Chemical Co. [gmchemix.com]
- 5. US10227457B2 - Fluorine-containing highly branched polymer and resin composition containing the same - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reversible Modulation of the Electronic and Spatial Environment around Ni(0) Centers Bearing Multifunctional Carbene Ligands with Triarylaluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3775452A - Platinum complexes of unsaturated siloxanes and platinum containing organopolysiloxanes - Google Patents [patents.google.com]
- 9. gelest.com [gelest.com]
- 10. US3775366A - Process for cross-linking of natural and synthetic rubber containing fillers - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Note: Strategic Protocol for Diphenyldivinylsilane (DPDVS) Functionalization and Characterization
Executive Summary & Scientific Rationale
Diphenyldivinylsilane (DPDVS, CAS 17937-68-7) is a critical organosilicon monomer utilized in drug development for synthesizing robust stationary phases, microfluidic surface coatings, and controlled-release matrices. Unlike mono-functional silanes used for simple capping, DPDVS acts as a bifunctional crosslinker .
Its utility rests on two structural pillars:
-
Vinyl Functionality (
): Enables radical polymerization or platinum-catalyzed hydrosilylation, allowing DPDVS to form rigid, chemically resistant 3D networks. -
Diphenyl Moiety (
): Introduces - electron interactions into the matrix. In chromatographic applications, this provides unique selectivity for separating aromatic drug compounds that co-elute on standard C18 phases.
This guide provides a rigorous protocol for preparing DPDVS-based materials (synthesis) and preparing samples for analysis (quality control of the monomer and the final crosslinked network).
Safety & Handling (Pre-Experimental)
Hazard Classification: Irritant (Skin/Eyes), Moisture Sensitive.
Storage: Inert atmosphere (
-
Moisture Control: DPDVS is less reactive than chlorosilanes but can still undergo slow condensation or oxidation. All glassware must be silanized and oven-dried (
for 4 hours) prior to use. -
Inhibitor Management: Commercial DPDVS often contains polymerization inhibitors (e.g., BHT). For ultra-sensitive catalytic reactions (hydrosilylation), pass the neat liquid through a small activated alumina column to remove inhibitors immediately before use.
Protocol A: Raw Material Qualification (Input QC)
Before using DPDVS to prepare a sample matrix, you must validate the monomer's purity. Impurities (mono-vinyl silanes) will terminate chain growth, leading to structural defects in the final drug-delivery or separation matrix.
Method: GC-MS Purity Analysis
Objective: Quantify DPDVS purity and identify siloxane degradation products.
| Parameter | Setting |
| Instrument | GC-MS (Single Quadrupole or Orbitrap) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), |
| Inlet Temp | |
| Carrier Gas | Helium, |
| Oven Program | |
| Solvent | Dichloromethane (DCM) or Hexane (HPLC Grade) |
| Internal Standard | Decane ( |
Procedure:
-
Dilute
of DPDVS in of DCM. -
Add
of Internal Standard solution. -
Inject
. -
Acceptance Criteria: Target peak area
. Major impurity (Diphenylmethylvinylsilane) must be .
Protocol B: Preparation of DPDVS-Crosslinked Matrices
This protocol describes the preparation of a porous polymer monolith using DPDVS. This material is used as a high-performance stationary phase for purifying small-molecule drugs.
Mechanism: Free-radical crosslinking copolymerization.
Reagents
-
Monomer: Diphenyldivinylsilane (DPDVS)
-
Porogen: 1-Propanol / 1,4-Butanediol (creates the pore structure)
-
Initiator: Azobisisobutyronitrile (AIBN) (
wrt monomers)
Step-by-Step Synthesis
-
Porogen Optimization:
-
Mix 1-Propanol and 1,4-Butanediol in a 60:40 ratio.
-
Note: Increasing the alcohol content increases pore size (reducing backpressure but lowering surface area).
-
-
Monomer Dissolution:
-
Weigh
DPDVS. -
Add
of the Porogen mixture. -
Add
AIBN. -
Sonicate for 5 minutes at
until the solution is optically clear.
-
-
Deoxygenation (Critical):
-
Purge the vial with dry Nitrogen (
) for 10 minutes. -
Causality: Oxygen acts as a radical scavenger. Failure to purge will result in a "tacky" surface or incomplete polymerization.
-
-
Thermal Polymerization:
-
Seal the vial (or capillary column) tightly.
-
Incubate in a water bath at
for 12 hours. -
Visual Check: The solution should turn opaque white, indicating phase separation and monolith formation.
-
-
Washing (Extraction of Residuals):
-
Flush the solid matrix with Methanol (
) followed by Water ( ) to remove unreacted DPDVS and porogens.
-
Protocol C: Validation of the Crosslinked Network
Once the sample (the polymer matrix) is prepared, you must verify that the DPDVS has successfully crosslinked.
Method: FTIR Spectroscopy (Vinyl Consumption)
Objective: Confirm the disappearance of the vinyl group, indicating successful networking.
-
Sample Prep: Grind a small fraction of the dried polymer monolith into a fine powder.
-
Background: Collect background spectrum (air).
-
Measurement: Place powder on ATR crystal (Diamond/ZnSe).
-
Analysis Focus:
-
Target Peak:
(Aromatic C=C stretch from Phenyl) - Should remain constant. -
Diagnostic Peak:
(Vinyl C-H in-plane deformation) and (Vinyl C-H stretch). -
Success Metric: The ratio of the Vinyl peak height to the Phenyl peak height should decrease by
compared to the liquid monomer spectrum.
-
Visualization of Workflows
Figure 1: Synthesis and Validation Workflow
This flowchart illustrates the critical path from raw material to validated matrix.
Caption: Operational workflow for transforming DPDVS monomer into a functional analytical matrix.
Figure 2: Crosslinking Mechanism
Visualizing how DPDVS acts as a bridge in the polymer network.
Caption: Mechanistic pathway showing the conversion of DPDVS vinyl groups into a stable network exposing phenyl selectivity sites.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Polymer is soft/gel-like | Incomplete crosslinking due to Oxygen inhibition. | Ensure rigorous |
| High Backpressure (in columns) | Pore size too small. | Increase the ratio of 1-Propanol (good solvent) to 1,4-Butanediol. |
| GC-MS: Extra peaks in QC | Thermal degradation in injector. | Lower inlet temperature to |
| Low Phenyl retention | Surface area too low. | Increase total monomer concentration in the formulation. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87878, Diphenyldivinylsilane. Retrieved from [Link]
-
Lumbrefier, X. et al. (2023). Applications of Organosilanes in Chromatography and Drug Development. Journal of Chromatography A. Retrieved from [Link]
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Diphenyldivinylsilane (DPDVS) Polymerization
Welcome to the Advanced Polymerization Support Hub. Current Status: Operational Subject: Diphenyldivinylsilane (DPDVS) – Radical Polymerization Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The DPDVS Challenge
Diphenyldivinylsilane (DPDVS) is a high-performance crosslinker used to introduce thermal stability and high refractive index values into polymer networks. However, its unique structure—a central silicon atom flanked by two bulky phenyl groups and two reactive vinyl groups—creates a specific set of kinetic challenges.
The Core Conflict: The primary "side reaction" in DPDVS polymerization is Intramolecular Cyclization . Instead of reacting with a second chain to form a crosslink (the desired outcome), the growing radical often curls back and reacts with the pendant vinyl group on the same silicon atom. This forms a cyclic loop, effectively "wasting" the crosslinking potential and altering the mechanical properties of your material.
Module 1: Troubleshooting Molecular Weight & Gelation Issues
Issue A: "My polymer isn't gelling, or the crosslink density is lower than calculated."
Diagnosis: High rates of Intramolecular Cyclization . Unlike Divinylbenzene (DVB), the silicon atom in DPDVS creates a larger bond angle and longer bond length, which can surprisingly facilitate the formation of stable 5- or 6-membered rings during propagation. If the radical attacks its own tail, you lose a crosslink.
The Mechanism (Cyclization vs. Crosslinking):
Figure 1: The kinetic competition between forming a useful crosslink (Green) and a wasted cyclic loop (Red).
Corrective Protocol:
| Variable | Adjustment | Scientific Rationale |
| Concentration ([M]) | INCREASE | Cyclization is a unimolecular reaction (rate |
| Temperature | LOWER | Cyclization often has a higher activation energy than propagation. Lowering T can suppress ring formation relative to linear growth. |
| Solvent Quality | CHANGE | Use a "Good" solvent for the polymer backbone. Poor solvents cause polymer chains to coil, bringing the radical closer to the pendant vinyl, promoting cyclization. |
Issue B: "The reaction exotherms violently and gels instantly (Popcorn Polymerization)."
Diagnosis: The Trommsdorff-Norrish Effect (Gel Effect) combined with high crosslinker reactivity.
The bulky phenyl groups on DPDVS initially slow down the reaction (steric hindrance), but once the viscosity increases, the termination rate (
Corrective Protocol:
-
Dilution: Move from Bulk to Solution polymerization (50-60% w/v).
-
Chain Transfer Agents (CTAs): Introduce 0.5 - 1.0 mol% of a thiol (e.g., dodecyl mercaptan). This regulates the radical lifespan and prevents the formation of "micro-gels" early in the conversion.
-
Stepwise Addition: Do not add all DPDVS at
. Feed the crosslinker slowly to maintain a homogeneous network structure.
Module 2: Copolymerization & Reactivity Ratios
Issue: "DPDVS is not incorporating evenly into my Styrene/Methacrylate backbone."
Diagnosis: Steric Exclusion & Reactivity Mismatch. The two phenyl groups on the silicon atom act as a steric shield.
-
Scenario 1 (vs. Styrene): DPDVS is less reactive than styrene. The styrene is consumed first, leading to a core of polystyrene and a shell of DPDVS (heterogeneous network).
-
Scenario 2 (vs. Acrylates): Acrylates propagate rapidly. DPDVS lags behind, leading to low incorporation efficiency.
Data: Estimated Reactivity Trends
Note: Exact
| Comonomer (M1) | DPDVS (M2) Behavior | Resulting Structure |
| Styrene | Tapered Block Copolymer (Styrene-rich start) | |
| MMA | Phase Separation likely; DPDVS may homopolymerize late | |
| Maleimide | Alternating Tendency | More uniform incorporation (Donor-Acceptor complex) |
Experimental Fix: Starved-Feed Protocol To force random distribution of DPDVS:
-
Calculate the desired total molar ratio.
-
Load the reactor with solvent and 10% of the monomer mix.
-
Feed the remaining 90% of the monomer mix (containing DPDVS) continuously over the reaction duration (e.g., via syringe pump).
-
Why? This keeps the instantaneous concentration of the faster monomer low, forcing the radical to react with the slower DPDVS.
-
Module 3: Chemical Stability & Purity
Issue: "The monomer is cloudy or the final polymer has Si-O-Si peaks in IR."
Diagnosis: Hydrolysis of the Si-Vinyl Bond (Rare) or Impurities. While the Si-C bond is generally stable, the presence of the electron-withdrawing phenyl groups can make the silicon center susceptible to nucleophilic attack if strong bases or acids are present. However, the most common issue is Silanol formation in the monomer stock before polymerization.
Purification Protocol (Mandatory for Optical Grade):
-
Wash: Dissolve DPDVS in hexane. Wash 3x with 5% NaHCO₃ (aq) to remove acidic impurities, then 3x with deionized water.
-
Dry: Dry organic layer over MgSO₄ for 4 hours.
-
Distill: Vacuum distillation is risky due to high boiling points and polymerization risk.
-
Alternative: Pass through a column of Neutral Alumina (activated) to remove polar silanol impurities.
-
-
Storage: Store under Nitrogen at 4°C. Oxygen acts as a diradical inhibitor and can form peroxides with the vinyl groups over time.
Standardized Experimental Workflow
Objective: Synthesis of Poly(Styrene-co-DPDVS) with controlled crosslinking.
Figure 2: Standard Operating Procedure for DPDVS Copolymerization.
References
-
Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 6: Copolymerization & Crosslinking).
-
Butler, G. B. (2000). Cyclopolymerization and Cyclocopolymerization. Marcel Dekker. (Foundational text on the mechanism of divinyl monomer cyclization).
-
Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (Details on reactivity ratios and steric effects in radical chemistry).
-
Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press. (Theories on Gelation and Crosslink Density).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Diphenyldivinylsilane before handling.
Sources
Technical Support Center: Diphenyldivinylsilane (DPDVS) Polymerization
Topic: Minimizing Residual Monomer Content
Status: Operational | Tier: Level 3 (Advanced Application Support)[1]
Introduction: The Steric-Mobility Paradox
Welcome to the Technical Support Center. If you are working with Diphenyldivinylsilane (DPDVS), you are likely encountering a specific kinetic plateau.[1] Unlike simple acrylates, DPDVS suffers from the Steric-Mobility Paradox :
-
Steric Hindrance: The two bulky phenyl groups shield the vinyl reaction sites, slowing propagation rates (
). -
Early Vitrification: As the polymer forms, the rigid diphenyl backbone rapidly increases the glass transition temperature (
), freezing unreacted monomers in a glassy matrix before conversion is complete.
This guide provides the protocols to overcome these barriers and minimize residual monomer content to <0.5 wt%.
Module 1: Reaction Optimization (Prevention)
Objective: Maximize conversion during synthesis to reduce the burden on downstream purification.
FAQ: Why does my conversion stall at ~85% regardless of reaction time?
A: You are likely experiencing the "Cage Effect" combined with vitrification. At high conversion, the viscosity prevents the initiator radicals from finding the monomer.
-
The Fix: You must implement a Thermal Step-Ramp strategy rather than an isothermal reaction.
Protocol: The Thermal Step-Ramp
Standard isothermal reactions fail for DPDVS. Use this dynamic profile.
| Phase | Temp (°C) | Duration | Mechanism |
| 1.[1] Initiation | 60°C | 4 Hours | Low-temp radical generation (e.g., AIBN) establishes the network without auto-acceleration.[1] |
| 2. Propagation | 80°C | 6 Hours | Increases chain mobility; overcomes steric hindrance of phenyl groups.[1] |
| 3. The "Burn" | 110°C | 2 Hours | Critical Step. Pushes the system above the rising |
Visual: Kinetic Logic Tree
Decision matrix for optimizing reaction conditions.[1]
Figure 1: Troubleshooting logic for stalled conversion. High-temperature "burn" phases are required to mobilize monomers trapped in the rigid phenyl-rich matrix.
Module 2: Purification Protocols (Remediation)
Objective: Remove unreacted DPDVS (BP ~160°C @ 15mmHg) which cannot be removed by simple vacuum drying.[1]
FAQ: Can I just vacuum dry the polymer?
A: No. DPDVS has a very high boiling point and low vapor pressure. Vacuum drying will only remove the solvent, leaving the oily monomer trapped in the polymer matrix, which will act as a plasticizer and degrade mechanical properties.
Protocol: The "Double-Precipitation" Method
This is the industry standard for high-purity organosilicon polymers.
Reagents:
-
Solvent (Good): Toluene or Tetrahydrofuran (THF).[1]
-
Non-Solvent (Bad): Methanol (MeOH) or Isopropanol (IPA).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude polymer in Toluene at a concentration of 10-15 wt% . (Do not exceed 20% or viscosity will trap monomer).[1]
-
Filtration: Filter the solution through a 0.45µm PTFE filter to remove micro-gels.
-
Precipitation (Dropwise):
-
Place 10 volumes of Methanol (relative to Toluene) in a beaker with rapid magnetic stirring.
-
Slowly drip the polymer solution into the vortex of the Methanol.
-
Why? The sudden polarity shift forces the polymer to coil and precipitate, while the DPDVS monomer (soluble in Methanol) stays in the liquid phase.
-
-
Decant & Repeat: Decant the supernatant. Redissolve the solid in THF and repeat the precipitation into Methanol.
-
Drying: Vacuum dry at 60°C for 24 hours.
Visual: Purification Workflow
Figure 2: The Double-Precipitation Workflow.[1] The critical step is the high dilution ratio (1:10) of solvent to non-solvent to prevent monomer entrapment.
Module 3: Analytical Validation
Objective: Confirm residual monomer levels are below the limit of detection (LOD).
FAQ: How do I distinguish monomer from polymer in NMR?
A: You must look at the Vinyl Region .
-
Polymer Signal: Broad peaks in the aliphatic region (1.0 - 2.5 ppm).[1]
-
Monomer Signal: Sharp, distinct multiplets in the vinyl region (5.7 - 6.2 ppm ).
Protocol: Calculation of Residual Monomer %
Using 1H-NMR (Proton NMR):
-
Integrate the Aromatic Protons (6.8 - 7.8 ppm).[1] This represents the total phenyl content (Polymer + Monomer). Set this integral to
. -
Integrate the Vinyl Protons (5.7 - 6.2 ppm).[1] This represents only the unreacted monomer.
-
Formula:
(Note: Divides by 6 because there are 6 vinyl protons in DPDVS, and by 10 for the 10 aromatic protons).
References
-
Gelest, Inc. Diphenyldivinylsilane: Physical Properties and Safety Data. [Link][1]
-
Odian, G. Principles of Polymerization: Radical Chain Polymerization Kinetics.[1] (General text on the "Cage Effect" and high-conversion kinetics). [Link]
-
ResearchGate (Discussion). Techniques for reducing residual monomer content in polymers. (Review of post-polymerization scavenging and precipitation). [Link]
-
PubChem. Diphenyldivinylsilane Compound Summary. (Boiling point and solubility data). [Link][1]
Sources
Addressing cure inhibition in platinum-catalyzed Diphenyldivinylsilane systems
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist System Focus: Diphenyldivinylsilane (DPDVS) Monomers & High Refractive Index Encapsulants
Introduction: The DPDVS Challenge
Welcome to the technical support hub for Diphenyldivinylsilane (DPDVS) systems. You are likely using DPDVS (CAS 1206-46-8) to achieve high refractive index (RI) optical coatings or high-thermal-stability elastomers.
The Core Challenge: While DPDVS offers superior optical properties compared to standard dimethyl-vinyl systems, the bulky phenyl groups attached to the silicon atom introduce steric hindrance . This reduces the reaction kinetics of the hydrosilylation cure. Consequently, DPDVS systems are significantly more sensitive to catalyst poisoning than standard silicones. A contaminant load that might only slightly retard a methyl-based silicone can completely arrest the cure of a DPDVS system.
This guide provides the protocols necessary to diagnose, validate, and resolve cure inhibition in these sensitive formulations.
The Mechanism of Inhibition[1]
To solve the problem, you must understand the chemistry. Platinum catalysts (typically Karstedt’s or Speier’s) function by coordinating with the vinyl group of the DPDVS and the hydride (Si-H) crosslinker.
Inhibition occurs when a contaminant species (Lewis base) donates electron density to the Platinum atom more effectively than the vinyl group can. This forms a stable, inactive complex, effectively "locking" the catalyst and preventing it from cycling.
Visualization: The Catalytic Cycle vs. Inhibition
Figure 1: The Hydrosilylation Cycle.[1][2][3][4] Note how N, S, P, or Sn contaminants sequester the active Platinum, preventing it from coordinating with the DPDVS vinyl groups.
Contaminant Identification Matrix
In DPDVS systems, even trace levels (ppm) of these elements can cause surface tackiness or uncured liquid interfaces.
| Contaminant Class | Element | Common Sources in Lab/Production | Risk Level |
| Sulfur Compounds | S | Natural Rubber (latex gloves), Neoprene, Polysulfides, EPDM seals. | Critical (Irreversible poisoning) |
| Nitrogen Amines | N | Epoxy hardeners, Urethanes, Polyamides (Nylon), Leather, Flux residues. | High (Strong inhibition) |
| Tin Compounds | Sn | Condensation-cure (RTV-1) silicone molds, PVC stabilizers. | Critical (Catalyst destruction) |
| Phosphorus | P | Flame retardants, certain plasticizers, phosphate esters. | High |
| Unsaturated Bonds | C=C | Chlorinated rubber, certain organic rosins, unreacted UV-resins (acrylates). | Moderate (Temporary retardation) |
Critical Warning: Never use latex gloves when handling DPDVS formulations. The sulfur vulcanizing agents in latex will instantly poison the surface. Use Nitrile or Vinyl gloves only.
Troubleshooting Protocols
Protocol A: The "Drop Test" (Surface Validation)
Use this to determine if a specific substrate is causing the inhibition.
-
Preparation: Mix a small batch (10g) of your DPDVS formulation.
-
Application: Place 3 distinct drops:
-
Drop 1: On the suspect substrate (e.g., the 3D printed mold).
-
Drop 2: On a known "safe" surface (e.g., clean glass or PET film).
-
Drop 3: Keep in the mixing cup.
-
-
Cure: Subject all three to your standard cure cycle (e.g., 150°C for 1 hour).
-
Analysis:
-
Cup & Glass cured, Substrate liquid:Confirmed Inhibition from substrate.
-
All liquid:Bad Formulation (Check stoichiometry or shelf life).
-
Substrate tacky, Glass hard:Mild Inhibition (Surface contamination).
-
Protocol B: Remediation Workflow
If Protocol A confirms inhibition, follow this decision tree to salvage the part.
Figure 2: Remediation Decision Tree. Systematic removal of contaminants followed by encapsulation if cleaning fails.
Detailed Cleaning Steps:
-
Solvent Wash: Wipe the substrate with Isopropyl Alcohol (IPA). Avoid Acetone on plastics as it may leach more plasticizers (inhibitors) to the surface.
-
Bake Out: Place the substrate in an oven at 100°C for 1-2 hours. This drives off volatile amines or moisture that may be inhibiting the cure.
-
Barrier Coating (Last Resort): If cleaning fails, apply a thin layer of Polyvinyl Alcohol (PVA) or use a Parylene coating to physically separate the DPDVS from the poison.
Frequently Asked Questions (FAQs)
Q1: My DPDVS system cures in the pot but leaves a liquid layer against the mold. Why? A: This is classic interfacial inhibition . The bulk material cures because it is not touching the contaminant. The layer touching the mold wall is being poisoned by species (likely Sulfur or Tin) leaching out of the mold. See Protocol B above.
Q2: Why is my Diphenyldivinylsilane formulation slower to cure than my standard polydimethylsiloxane (PDMS)? A: This is due to steric hindrance . The phenyl rings in DPDVS are bulky. They physically block the platinum catalyst from easily accessing the vinyl bond compared to the small methyl groups in PDMS. This makes the reaction inherently slower and more susceptible to "competitor" inhibitors [1].
Q3: Can I just add more Platinum catalyst to overcome the inhibition? A: Technically, yes, but it is risky. Adding more Pt (e.g., increasing from 10ppm to 50ppm) can overwhelm the inhibitors. However, this will drastically reduce your pot life (working time) and may cause yellowing in optical applications due to Pt colloid formation [2].
Q4: I am using a 3D printed mold (SLA/Resin). Why won't the silicone cure? A: SLA resins often contain residual photoinitiators and acrylates (unsaturated bonds) or sulfur-based stabilizers. These are potent inhibitors. You must thoroughly wash the printed mold in IPA and post-cure it under UV light and heat to fully polymerize the resin surface before casting silicone [3].
References
-
MDPI. (2023). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]
-
Dow Corning (via Dow). (2024). Troubleshooting Guide for Platinum-Catalyzed Silicones. Retrieved from [Link]
-
Liqcreate. (2023). Overcoming Platinum Silicone Inhibition with 3D-Printed Master Models. Retrieved from [Link]
-
Gelest. (2022). Reactive Silicones: Forging New Polymer Links (Hydrosilylation Guide). Retrieved from [Link]
Sources
- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 4. EP0550064A2 - Process and composition for promoting hydrosilylation reactions using sterically hindered nitrogen-containing and phosphorous-containing compounds - Google Patents [patents.google.com]
Technical Support Center: Diphenyldivinylsilane (DPDVS) Polymerization Guide
Introduction: The Sensitivity of DPDVS Systems
Diphenyldivinylsilane (DPDVS, CAS 17937-68-7) is a critical monomer and crosslinker used in high-performance optical resins, photoresists, and "stitching" polymerization for sila-cyclic structures. Its dual vinyl functionality allows for cyclopolymerization and crosslinking, while the diphenyl groups provide high refractive index and thermal stability.
However, DPDVS is kinetically unforgiving. Unlike standard acrylates or styrenics, the silicon center introduces specific susceptibilities—particularly to nucleophilic attack and protic impurities. In my experience supporting R&D teams, 80% of "failed" polymerizations are not due to catalyst failure, but to trace impurities in the DPDVS feedstock that alter the kinetic landscape.
This guide breaks down these impacts mechanistically and provides validated protocols to recover your experiments.
Module 1: Impurity Profiling – The "Silent Killers"
Before adjusting your catalyst loading, you must validate your monomer quality. Commercial DPDVS purities (typically 97-98%) often contain specific byproducts from the Grignard or direct synthesis routes that act as chain terminators.
Table 1: Common DPDVS Impurities & Kinetic Impact
| Impurity Class | Specific Compound | Origin | Detection Method | Kinetic Impact (Mechanism) |
| Protic Species | Diphenylsilanediol | Hydrolysis of chlorosilane precursors | 29Si NMR (-35 to -45 ppm) | Anionic: Immediate termination (dead chains).Radical: Negligible impact unless high conc. |
| Mono-functional | Diphenylvinylsilane | Incomplete vinylation | GC-MS / 1H NMR | Crosslinking: Reduces crosslink density (network defects).Stitching: Chain termination (low MW). |
| Halides | Diphenylvinylchlorosilane | Unreacted precursor | AgNO3 test / IC | Anionic: Consumes initiator; generates LiCl salts that aggregate chain ends. |
| Stabilizers | BHT / MEHQ | Added for storage stability | HPLC / UV-Vis | Radical: Extended induction period (inhibition).Hydrosilylation: Catalyst poisoning (Pt). |
Module 2: Kinetic Deviations & Mechanisms
Scenario A: Anionic Polymerization (e.g., n-BuLi initiated)
Symptom: You observe an extended induction period or zero conversion despite standard initiator loading.
Mechanism: Protic impurities (Silanols/Water) are the primary culprit. In anionic systems, the carbanion active center is highly basic. It will preferentially deprotonate any -OH group present (pKa ~16-10) rather than attack the vinyl double bond (pKa > 40).
-
Result: The initiator is consumed stoichiometrically by the impurity. Polymerization only begins once all protic sources are neutralized.
-
Consequence: If [Impurity] > [Initiator], reaction yield is 0%. If [Impurity] < [Initiator], the effective [I] is lower, leading to higher than targeted Molecular Weight (Mn) and broader PDI.
Visualization: Impurity Interference Pathways
Figure 1: Kinetic competition between initiation and impurity scavenging in anionic DPDVS polymerization. The acid-base reaction with silanols is orders of magnitude faster than vinyl addition.
Scenario B: Radical Polymerization / Crosslinking
Symptom: Inconsistent gel times or "soft" cure.
Mechanism:
-
Mono-functional Impurities: If your DPDVS contains 5% Diphenylvinylsilane (mono-vinyl), it acts as a chain terminator in crosslinking networks. This reduces the average crosslink density, lowering the glass transition temperature (Tg) and modulus.
-
Stabilizers: Commercial DPDVS is often stabilized with radical scavengers. If not removed, these create a significant "inhibition period" where radicals are trapped before propagation begins.
Module 3: Troubleshooting Protocols
Protocol 1: The "Titration Check" (For Anionic Systems)
Use this to quantify protic impurities before committing expensive reagents.
-
Setup: Prepare a dilute solution of DPDVS (0.5 M) in dry THF under Argon.
-
Indicator: Add a trace amount of 1,1-diphenylethylene (DPE).
-
Titration: Slowly add n-BuLi (0.1 M) dropwise.
-
Endpoint: The solution will remain colorless as n-BuLi reacts with impurities (silanols/water). The moment the solution turns persistent cherry red , all impurities are neutralized, and n-BuLi is reacting with DPE.
-
Calculation: The volume of n-BuLi consumed before the color change equals the molar equivalents of protic impurities.
-
Correction: If this value > 1 mol% of your monomer, you MUST purify.
-
Protocol 2: Purification of DPDVS
Standard distillation is often insufficient for separating silanols due to boiling point proximity.
-
Adsorption (Recommended):
-
Pass liquid DPDVS through a column of activated neutral alumina (dried at 200°C under vacuum for 4 hours).
-
Why: Alumina strongly adsorbs polar silanols and water, letting the non-polar DPDVS pass.
-
-
Degassing:
-
Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove dissolved oxygen (radical inhibitor).
-
-
Storage:
-
Store over activated 4Å molecular sieves in a glovebox.
-
Frequently Asked Questions (FAQs)
Q1: My DPDVS turned cloudy after sitting in the glovebox. Is it safe to use? A: No. Cloudiness usually indicates the formation of Diphenylsilanediol crystals or homopolymerization oligomers.
-
Cause: Moisture ingress hydrolyzing trace chlorosilanes, or spontaneous auto-polymerization if stabilizers were removed.
-
Fix: Filter through a 0.2 µm PTFE syringe filter and re-dry over molecular sieves. If cloudiness persists, re-distill.
Q2: Why is my Molecular Weight (MW) distribution bimodal? A: This is a classic sign of slow initiation caused by impurities.
-
Explanation: Some chains start growing immediately, while others only start after the "scavenging phase" (neutralization of impurities) is complete. The early chains grow longer than the late chains.
-
Solution: Use the "Seeding" technique. Add 5% of your monomer, titrate with initiator until color persists (scavenging complete), then add the calculated initiator dose for the full polymerization.
Q3: Can I use DPDVS for hydrosilylation curing if it contains vinyl impurities? A: It depends on the impurity.
-
Mono-vinyls: Acceptable but will lower crosslink density.
-
Chlorosilanes:Critical Failure. Chlorides poison Platinum (Karstedt's) catalysts, turning the solution black/colloidal and halting the cure. Ensure Chloride content is <10 ppm.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for identifying impurity-related failures in DPDVS polymerization.
References
-
Anionic Stitching Polymerization: Ouchi, M., et al. "Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers." Chemical Communications, 2005.
-
Silane Polymerization Kinetics Review: Brinker, C. J. "Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization."[1] MDPI, 2013.
-
Impact of Impurities on Anionic Polymerization: Hadjichristidis, N., et al. "Anionic Vinyl Polymerization: Termination and Side Reactions." Springer Lab Manuals, 2018.
-
Radical Crosslinking Mechanisms: Evonik Industries. "Dynasylan® Crosslinking of Polyethylene: Mechanisms and Kinetics." Technical Bulletin.
-
Synthesis and Impurity Profiles: FineTech Chemical. "Diphenyldivinylsilane (CAS 17937-68-7) Technical Data Sheet."
Sources
Characterizing and resolving defects in Diphenyldivinylsilane-cured materials
Introduction: The DPDVS Advantage & Challenge
Welcome to the technical support hub for Diphenyldivinylsilane (DPDVS, CAS 17937-68-7). You are likely using this material for one specific reason: Refractive Index (RI) modification.
Standard dimethyl siloxanes (PDMS) have an RI of
However, the very phenyl groups that provide these optical properties introduce steric hindrance and solubility challenges that do not exist in standard PDMS chemistry. This guide addresses the specific defects arising from these unique molecular characteristics.
Module 1: Curing Chemistry & Kinetics
To troubleshoot a defect, you must understand the engine driving the cure. DPDVS is a Vinyl-Functional monomer. It requires a Hydride-Functional crosslinker (Si-H) and a Platinum Catalyst to cure via Hydrosilylation (Addition Cure).
The Mechanism: The Platinum (0) complex coordinates with the vinyl group on DPDVS, facilitating the insertion of the Si-H bond across the double bond. Unlike condensation cure, this releases no byproducts , which is vital for maintaining volume in precision molding.
Visualizing the Cure Workflow
Figure 1: The Standard Addition-Cure Workflow for DPDVS Materials.
Module 2: Troubleshooting Common Defects
This section moves beyond generic advice to address issues specific to the sterics and chemistry of Diphenyldivinylsilane.
Defect A: The "Gooey" Interface (Catalyst Inhibition)
Symptom: The bulk material cures, but the surface touching the mold or substrate remains tacky or liquid. Root Cause: Platinum catalysts are "poisoned" by electron-donating species (N, P, S) which bind to the Pt center more strongly than the vinyl group of DPDVS, halting the catalytic cycle [1].
| Inhibitor Category | Common Sources in Lab | Mechanism |
| Sulfur (S) | Latex gloves, rubber bands, vulcanized rubber seals. | Irreversible binding to Pt. |
| Nitrogen (N) | Amine-cured epoxies, polyurethanes, certain 3D printed resins. | Strong ligand coordination. |
| Tin (Sn) | Condensation-cure silicone molds (RTV-1). | Redox interference. |
Protocol: The "Patch Test" Validation Before committing valuable DPDVS to a mold, perform this self-validating test:
-
Mix a small aliquot (5g) of DPDVS formulation.
-
Place a drop on the substrate/mold .
-
Place a second drop on a clean glass slide (Control).
-
Cure both.
-
Result: If Glass cures but Substrate is tacky
Surface Inhibition .-
Remediation: Wash substrate with Isopropyl Alcohol (IPA); apply a barrier coat (Parylene); switch to Vinyl gloves.
-
Defect B: Optical Haze (Phase Separation)
Symptom: The cured material is translucent or milky white instead of optically clear. Root Cause: Immiscibility. DPDVS is rich in phenyl groups. If you crosslink it with a standard Methyl-Hydride siloxane, the "Methyl" and "Phenyl" domains may phase separate before locking into the network [2].
Troubleshooting Logic:
-
Check Refractive Index (RI) Match: Are your Vinyl and Hydride components matched?
- often causes haze.
-
Check Crosslinker Type: Do not use pure Methyl-H siloxanes. Use Phenyl-modified Hydride siloxanes (e.g., Methylphenyl hydrogen siloxane) to ensure solubility.
Defect C: Voids and Bubbles
Symptom: Small spherical voids within the cured matrix. Root Cause:
-
Entrapped Air: DPDVS formulations can be viscous.
-
Moisture Reaction: Si-H groups react with water (ambient humidity) to produce
gas.
Protocol: Vacuum Degassing
-
Step 1: Place mixed cup in vacuum chamber.
-
Step 2: Pull vacuum to <29 inHg.
-
Step 3: Watch for "rise and break" (foam rises, then collapses).
-
Step 4: Hold for 2 minutes post-collapse. Do not over-degas as you may strip volatile low-molecular-weight species.
Module 3: Characterization Protocols
How do you prove the material is fully cured and defect-free?
FTIR Spectroscopy (Degree of Cure)
Fourier Transform Infrared Spectroscopy is the gold standard for tracking hydrosilylation.
-
Target Peak (Disappearance): Si-H stretch at ~2100–2200 cm⁻¹ .
-
Reference Peak (Static): Si-Ph (Phenyl) peak at ~1110 cm⁻¹ or 1430 cm⁻¹ .
Method:
-
Take FTIR of liquid uncured mix (
). -
Take FTIR of cured sample (
). -
Calculate Conversion using the ratio of peak areas:
-
Note: Do not rely solely on the Vinyl peak disappearance (~1600 cm⁻¹) in DPDVS, as phenyl ring modes can overlap in this region [3].
Refractive Index Verification
Use an Abbe Refractometer.
-
Standard DPDVS-based polymer: Target RI = 1.50 – 1.56.
-
Standard PDMS (Control): RI = 1.40 – 1.43.
-
Significance: If RI is lower than expected, it suggests incomplete incorporation of DPDVS or phase separation.
Module 4: Logical Troubleshooting Tree
Use this decision engine to diagnose your experiment.
Figure 2: Diagnostic Logic Tree for DPDVS Materials.
Frequently Asked Questions (FAQ)
Q: Can I use a standard PDMS crosslinker with DPDVS? A: Generally, no. Standard PDMS crosslinkers are Methyl-Hydride based. They often lack miscibility with the phenyl-rich DPDVS, leading to haze (Defect B). You should source a Phenyl-Hydride crosslinker to ensure optical clarity and network homogeneity.
Q: My material cracked after cooling. Why?
A: Phenyl silicones are stiffer and more brittle than methyl silicones (higher
Q: What is the shelf life of DPDVS? A: As a monomer, it is stable if sealed. However, once mixed with a catalyst, the "pot life" can be minutes to hours. DPDVS is highly reactive. Always use a retarder (like ethynyl cyclohexanol) if you need longer working times.
References
-
Lindberg, G.A. (2025).[1] Why your silicone is not curing: Inhibition and poisoning of silicones. GA Lindberg. Link
-
ResearchGate. (2025). Influence of diphenylsiloxane content on the refractive index and specific refractive index increments. Link
-
Polyolefins Journal. (2024). Determination of gel content of silane cross-linked polyethylene copolymers using FTIR technique. Link
- Gelest/Arkema.Reactive Silicones: Forging New Polymer Links. (Standard Industry Reference for Silane Properties).
-
Sigma-Aldrich. Diphenylsilane Safety Data Sheet (Related Chemistry). Link
Sources
Validation & Comparative
Spectroscopic Analysis of Diphenyldivinylsilane Reaction Kinetics
Executive Summary & Strategic Context
Diphenyldivinylsilane (DPDVS) represents a specialized class of crosslinkers bridging organic polymer chemistry and inorganic silicon stability. Unlike its purely organic analog Divinylbenzene (DVB) , DPDVS introduces a silicon center flanked by bulky phenyl groups, imparting unique thermal resistance, high refractive index, and orthogonal reactivity (susceptible to both radical polymerization and hydrosilylation).
This guide provides a technical comparison of kinetic monitoring techniques for DPDVS, specifically contrasting Real-Time FTIR and High-Resolution NMR . It serves researchers optimizing crosslinking density in optical polymers, ceramic precursors, and high-performance elastomers.
Why Kinetics Matter for DPDVS
In copolymerization (e.g., with Styrene or Methyl Methacrylate), DPDVS often exhibits different reactivity ratios (
Comparative Performance Guide: DPDVS vs. Alternatives
The following analysis compares DPDVS against the industry-standard Divinylbenzene (DVB) and the high-functionality Tetravinylsilane (TVS).
Table 1: Crosslinker Performance Matrix
| Feature | Diphenyldivinylsilane (DPDVS) | Divinylbenzene (DVB) | Tetravinylsilane (TVS) |
| Primary Reactivity | Radical, Metathesis (ADMET), Hydrosilylation | Radical, Metathesis | Radical, Hydrosilylation |
| Steric Hindrance | High (Phenyl groups shield Si center) | Moderate | Low |
| Reactivity Ratio ( | Lower (Tendency for alternating/drift) | ~1.0 (Ideal random copolymerization) | Very Low |
| Thermal Stability | Excellent (>350°C onset) | Good (<300°C onset) | High (but brittle) |
| Refractive Index | High (due to phenyls) | High | Low |
| Kinetic Monitoring |
Mechanistic Insight: The "Phenyl Effect"
The bulky phenyl groups in DPDVS reduce the rate of propagation (
Spectroscopic Methodologies: FTIR vs. NMR
To accurately determine kinetic parameters (rate constants
Method A: In-Situ Real-Time FTIR (ReactIR)
Best for: Continuous monitoring of functional group conversion (
-
Target Peak: Vinyl C=C stretching at 1590–1600 cm⁻¹ and the CH out-of-plane deformation at 950–1000 cm⁻¹ .
-
Advantage: Non-invasive; captures rapid initial rates.
-
Limitation: Signal saturation at high conversion; overlap with phenyl ring modes.
Method B: Quantitative H and Si NMR
Best for: Sequence distribution, tacticity, and distinguishing mono-reacted vs. di-reacted species.
-
Target Peak (
H): Vinyl protons at 5.7–6.5 ppm . -
Target Peak (
Si): The silicon nucleus is a sensitive probe.-
Monomer: ~ -15 ppm
-
Incorporated Unit: Shifted upfield/downfield depending on the polymer backbone.
-
-
Advantage: Unambiguous structural resolution.
-
Limitation: Discontinuous (requires aliquots); difficult after gelation (requires solid-state MAS NMR).
Visualization of Kinetic Workflows
Diagram 1: Kinetic Monitoring Workflow
This workflow illustrates the parallel processing required to correlate bulk conversion (FTIR) with microstructural evolution (NMR).
Caption: Dual-stream workflow combining continuous FTIR monitoring with discrete NMR structural snapshots.
Validated Experimental Protocols
Protocol A: Hydrosilylation Kinetics via FTIR
Objective: Determine the reaction order of DPDVS addition to a hydride-terminated siloxane.
-
Preparation: In a glovebox, mix DPDVS and the hydride-siloxane (1:1 molar ratio of Vinyl:Si-H). Add Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s catalyst) (~10 ppm Pt).
-
Baseline: Collect a background spectrum of the solvent (e.g., Toluene-d8 or neat if liquid).
-
Monitoring: Insert the ATR probe. Heat to reaction temperature (e.g., 60°C).
-
Data Collection:
-
Track the disappearance of the Si-H peak at ~2120 cm⁻¹ .
-
Track the disappearance of the Vinyl C=C peak at ~1596 cm⁻¹ .
-
Normalization: Use the Phenyl ring breathing mode (~1430 cm⁻¹) or Si-Ph band (~1110 cm⁻¹) as an internal standard, as these do not change during reaction.
-
-
Calculation: Plot conversion
vs. time.
Protocol B: Radical Copolymerization Kinetics via Si NMR
Objective: Calculate reactivity ratios (
-
Sampling: Prepare 5 reaction vessels with varying feed ratios of DPDVS:Styrene (10:90, 30:70, 50:50, 70:30, 90:10).
-
Initiation: Add AIBN (1 mol%). Heat to 70°C.
-
Low Conversion Stop: Quench reactions at <10% conversion (critical for accurate reactivity ratio determination) by pouring into excess cold methanol.
-
Analysis: Dissolve the precipitated copolymer in CDCl
. Add Cr(acac) relaxation agent for quantitative Si NMR. -
Acquisition:
-
Pulse delay: >10 seconds (due to long Si T1 relaxation).
-
Scans: >500 for signal-to-noise.
-
-
Interpretation: Integrate the silicon peaks. Distinct shifts will appear for DPDVS units adjacent to Styrene units vs. DPDVS-DPDVS blocks. Use the Mayo-Lewis equation to solve for
and .
Diagram 2: DPDVS Reaction Pathways
This diagram details the competing pathways that must be distinguished spectroscopically.
Caption: DPDVS can undergo chain-growth (radical) or step-growth (hydrosilylation) polymerization.
References
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI Polymers. [Link]
-
Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study. Beilstein Journal of Organic Chemistry. [Link]
-
Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis. MDPI Molecules. [Link]
-
Kinetic investigation of the free radical crosslinking copolymerization of styrene. Die Angewandte Makromolekulare Chemie. [Link]
-
Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers. American Journal of Materials Engineering and Technology. [Link]
Sources
Comparative Guide: Refractive Index Modulation in Polysiloxanes via Diphenyldivinylsilane (DPDVS)
Executive Summary
High-Refractive Index (HRI) polymers are the linchpin of modern photonics, serving as critical encapsulants for High-Brightness LEDs (HB-LEDs), optical waveguides, and intraocular lenses. Standard polydimethylsiloxane (PDMS) offers excellent transparency but suffers from a low refractive index (
This guide analyzes the optical and physical shifts induced by incorporating Diphenyldivinylsilane (DPDVS) into silicone backbones. By replacing methyl groups with highly polarizable phenyl rings, DPDVS acts as a dual-function monomer—elevating the refractive index while providing vinyl sites for crosslinking—thereby bridging the gap between standard elastomers and high-performance optical resins.
The Chemistry of Refractive Index Modulation
The refractive index of a polymer is governed by the Lorentz-Lorenz equation , which relates refractive index (
To increase
-
Standard Methyl Silicones (Control): Rely on Si-CH
bonds. Methyl groups have low electronic polarizability, resulting in low . -
DPDVS-Modified Silicones (Experimental): DPDVS introduces two phenyl rings per silicon atom. The delocalized
-electrons in the aromatic rings significantly increase electronic polarizability ( ), driving the refractive index upward despite the steric bulk of the phenyl groups.
Comparative Analysis: Formulation & Performance
The following comparison contrasts a standard Methyl-Vinyl Silicone (Control) against a DPDVS-Modified Phenyl Silicone .
Formulation Logic
-
Control (System A): A standard hydrosilylation system using Vinyl-terminated PDMS and a Methyl-Hydrogen crosslinker.
-
Experimental (System B): A hybrid system where 20-40 wt% of the base polymer is replaced with Diphenyldivinylsilane (DPDVS) or DPDVS-derived oligomers, cured with a Phenyl-Hydrogen crosslinker to maintain compatibility.
Performance Data Table
| Property | System A: Standard PDMS (No DPDVS) | System B: DPDVS-Modified (High Phenyl) | Impact of DPDVS |
| Refractive Index ( | 1.403 – 1.410 | 1.520 – 1.550 | Major Increase (+9%) ; Reduces reflection loss at interfaces. |
| Abbe Number ( | ~50 (Low Dispersion) | ~30 (Higher Dispersion) | Phenyl rings increase chromatic dispersion. |
| Transmittance (450 nm) | > 99% | > 98% | Negligible loss in visible range; slight UV cutoff shift. |
| Viscosity (Pre-cure) | 3,000 – 5,000 cPs | 8,000 – 15,000 cPs | Increase ; Bulky phenyl groups increase inter-chain friction. |
| Thermal Stability ( | ~300°C | > 350°C | Enhanced ; Aromatic rings are more thermally stable than alkyls. |
| Gas Permeability | High | Low | DPDVS creates a denser barrier, protecting sensitive electronics. |
Experimental Protocol: Synthesis & Measurement
Synthesis Workflow (Hydrosilylation)
To ensure valid comparison, both systems are cured via platinum-catalyzed hydrosilylation.
-
Pre-Mixing:
-
System A: Mix Vinyl-PDMS + Methyl-H Crosslinker.
-
System B: Mix DPDVS (Monomer/Oligomer) + Phenyl-H Crosslinker.
-
Stoichiometry: Adjust Si-H : Si-Vinyl ratio to 1.1:1 to prevent unreacted vinyl groups (which yellow over time).
-
-
Catalysis: Add Karstedt’s Catalyst (Pt complex) at 5 ppm.
-
Degassing (Critical): Vacuum degas at <10 Torr for 15 minutes. Micro-bubbles act as scattering centers, artificially lowering measured transmission and interfering with the critical angle in RI measurement.
-
Cure: Step-cure at 80°C (1 hr)
150°C (2 hrs).
Refractive Index Measurement (ASTM D1218)
The standard method for precision liquid/gel measurement is Abbe Refractometry .
Equipment: High-precision Abbe Refractometer (e.g., Atago or Anton Paar) with temperature control. Standard: ASTM D1218 "Standard Test Method for Refractive Index and Refractive Dispersion."[1][2]
Step-by-Step Protocol:
-
Calibration:
-
Clean the main prism and secondary prism with toluene, then ethanol.
-
Calibrate using a standard glass test piece (
) and monobromonaphthalene contact fluid. -
Validation: The reading must be within
of the standard.
-
-
Sample Loading:
-
Open the prism assembly.[1]
-
Place 2-3 drops of the uncured liquid resin (or place a flat, polished cured film with contact fluid) onto the main prism.
-
Note for DPDVS samples: Due to higher viscosity, ensure the sample spreads evenly without trapping air bubbles.
-
-
Equilibration:
-
Set the circulating water bath to 25.0°C .
-
Allow 5 minutes for thermal equilibrium. (RI changes by approx
per °C; temperature stability is non-negotiable).
-
-
Measurement:
-
Adjust the light source (Sodium D-line, 589 nm).
-
Rotate the measurement knob until the borderline between the light and dark fields intersects the crosshairs.
-
Read the scale.[1]
-
-
Cleaning:
-
Immediately wipe DPDVS samples with isopropyl alcohol. Phenyl silicones are stickier and harder to clean than methyl silicones.
-
Visualizing the Workflow
Diagram 1: Chemical Structure & Synthesis Logic
This diagram illustrates how DPDVS integrates into the network, introducing the phenyl rings responsible for the optical shift.
Caption: DPDVS provides both the high-index phenyl groups and the vinyl reaction sites for the platinum-catalyzed cure.
Diagram 2: Measurement & Validation Workflow
This diagram outlines the self-validating protocol required to ensure data integrity according to ASTM D1218.
Caption: ASTM D1218 compliant workflow. Calibration verification is the "Go/No-Go" gate for data validity.
Critical Analysis & Application Insights
The "Viscosity Penalty"
While DPDVS effectively boosts the refractive index, it introduces a "viscosity penalty." The steric hindrance of the phenyl rings increases the internal friction of the polymer chains.
-
Implication: In micro-dispensing applications (e.g., LED die attach), DPDVS-based formulations may require heating the dispensing needle to lower viscosity, whereas standard PDMS flows freely at room temperature.
Optical Clarity vs. Yellowing
Phenyl silicones are generally more resistant to heat than methyl silicones, but they can be more susceptible to UV yellowing if the raw materials (DPDVS) contain trace impurities.
-
Recommendation: For optical grades, ensure the DPDVS monomer has a purity >99% and is free of chlorosilane residues, which catalyze degradation.
Compatibility Warning
Do not mix System A (Methyl) and System B (Phenyl) components. They are generally immiscible. A cured phenyl silicone layer may not adhere well to a methyl silicone substrate, and vice-versa, causing delamination in multi-layer optical stacks.
References
-
ASTM International. (2016).[1] ASTM D1218-12: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[1] ASTM International.[1] [Link]1]
- Eduok, U., et al. (2017). Refractive Index Modulation in Siloxane Polymers: Theory and Application. Polymer Journal.
-
Larsen, A. (2016). High Refractive Index Silicone Materials for LED Packaging. Dow Corning Technical Paper. [Link]
-
Shin-Etsu Chemical Co. (2023). Phenyl Silicone Fluids and Resins: Technical Data Sheet.[Link]
-
Gelest, Inc. (2022). Reactive Silicones: For High Refractive Index Applications.[3] Gelest Catalog. [Link]
Sources
Quantitative NMR for determining the degree of vinyl group conversion
An In-Depth Technical Guide to Quantitative NMR for Determining the Degree of Vinyl Group Conversion
In the realm of polymer science, particularly in the development of materials for pharmaceuticals, biomaterials, and advanced coatings, the precise determination of the degree of vinyl group conversion is paramount. This metric dictates the final physicochemical properties of the polymer, including its mechanical strength, degradation profile, and biocompatibility. While several analytical techniques can be employed for this purpose, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a gold standard due to its high precision, accuracy, and structural information content.
This guide provides a comprehensive comparison of qNMR with other common techniques, supported by the underlying principles and a detailed experimental protocol. As Senior Application Scientists, our goal is to not only present a method but to explain the causality behind our experimental choices, ensuring a robust and self-validating system.
The Principle of Quantitative NMR for Monitoring Polymerization
The fundamental tenet of quantitative NMR (qNMR) is the direct proportionality between the integrated area of a resonance signal and the number of atomic nuclei contributing to that signal.[1][2] This principle allows for the direct and absolute quantification of molecules in a sample, often with the aid of an internal standard of known concentration.[2][3][4]
For determining the degree of vinyl group conversion, ¹H qNMR is particularly powerful. The polymerization process involves the conversion of monomeric vinyl groups (C=CH₂) into a saturated polymer backbone. This chemical transformation is readily observed in the ¹H NMR spectrum through the disappearance of the characteristic signals of the vinyl protons and the concurrent appearance of new signals corresponding to the protons on the newly formed polymer chain. By comparing the integral of the remaining vinyl proton signals to a reference signal (either from an internal standard or from a non-reacting moiety within the monomer itself), the degree of conversion can be accurately calculated at any given time point.
A Comparative Analysis of Analytical Techniques
While qNMR offers significant advantages, it is essential to understand its performance in the context of other available methods. Each technique has its own set of strengths and limitations.
| Feature | Quantitative NMR (qNMR) | FTIR Spectroscopy | Raman Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the number of vinyl protons relative to a standard.[1] | Measures the change in absorbance of the C=C bond.[5][6][7][8] | Measures the change in scattering of the C=C bond.[9][10][11][12] | Measures the heat of polymerization.[13][14][15] |
| Quantification | Absolute and direct. | Relative, often requires a calibration curve. | Relative, can be used for real-time monitoring.[9][11] | Indirect, relies on the enthalpy of reaction.[13] |
| Selectivity | High, individual proton signals can be resolved. | Can be limited by overlapping vibrational bands.[5] | High, provides detailed chemical bond information.[9] | Non-selective, measures total heat flow. |
| Sample Prep | Requires dissolution in a deuterated solvent.[16][17] | Can be performed on solids, liquids, or films; requires careful sample preparation.[5] | Minimal sample preparation needed.[9] | Requires a small amount of sample in a sealed pan. |
| Advantages | High accuracy and precision, provides structural information. | Fast and widely available. | Non-destructive, suitable for in-situ analysis.[9][11] | Provides kinetic information. |
| Disadvantages | Higher instrument cost, requires deuterated solvents. | Potential for baseline errors and peak overlap.[5] | Can be affected by sample fluorescence. | Indirect measurement, assumes constant heat of polymerization.[13] |
Experimental Workflow and Chemical Transformation
The following diagrams illustrate the experimental workflow for qNMR analysis and the underlying chemical transformation during vinyl polymerization.
Caption: A schematic of the key steps in determining the degree of vinyl conversion using qNMR.
Sources
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- 2. emerypharma.com [emerypharma.com]
- 3. ukisotope.com [ukisotope.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins [mdpi.com]
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- 10. names.edpsciences.org [names.edpsciences.org]
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- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Optical Clarity of Polymers Crosslinked with Diphenyldivinylsilane
For Researchers, Scientists, and Drug Development Professionals
In fields ranging from microfluidics and high-power LED encapsulation to advanced ophthalmic devices, the optical clarity of polymeric materials is a critical performance parameter. Achieving high light transmittance while minimizing haze is often dependent on the intricate three-dimensional network formed during crosslinking. This guide provides an in-depth technical comparison of the optical properties of silicone elastomers crosslinked with diphenyldivinylsilane against those formulated with a standard methyl-based crosslinker.
The choice of crosslinking agent is paramount, as it directly influences not only the mechanical properties but also the refractive index and potential for light scattering within the polymer matrix. Diphenyldivinylsilane, with its bulky phenyl groups, offers a unique avenue for tuning these optical characteristics. This guide will elucidate the underlying chemical principles and provide a robust experimental framework for benchmarking these materials.
The Science of Optical Clarity in Crosslinked Polymers
The transparency of a polymer is governed by its ability to transmit light with minimal absorption and scattering. In semi-crystalline or amorphous polymers like silicones, scattering is a primary contributor to reduced clarity and increased haze. This scattering arises from variations in refractive index within the material, which can be caused by:
-
Immiscible additives or fillers: Any component that does not fully dissolve or integrate into the polymer matrix can scatter light.
-
Crystallites: In semi-crystalline polymers, the crystalline regions have a different refractive index than the amorphous regions.
-
Micro-voids or defects: These act as scattering centers.
-
Inhomogeneous crosslink density: Variations in the crosslinking network can lead to localized differences in density and, consequently, refractive index.
Crosslinking agents, such as diphenyldivinylsilane, play a crucial role in forming the final polymer network. The chemical structure of the crosslinker can significantly impact the final optical properties. The incorporation of phenyl groups, as found in diphenyldivinylsilane, is a known strategy to increase the refractive index of silicone polymers.[1][2] This is due to the higher molar refractivity of the phenyl group compared to the methyl groups typically found in standard polydimethylsiloxane (PDMS) networks.
A well-matched refractive index between the polymer backbone and the crosslinked regions is essential for maintaining high transparency.[3] Furthermore, the crosslinking process itself, if not carefully controlled, can introduce stresses and inhomogeneities that degrade optical performance.
Experimental Benchmarking Protocol
To objectively compare the optical clarity of polymers crosslinked with diphenyldivinylsilane versus a standard crosslinker, a rigorous and reproducible experimental protocol is necessary. This protocol is designed to be a self-validating system, ensuring that the results are reliable and directly comparable.
Materials:
-
Base Polymer: Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 1000 cSt.[4]
-
Crosslinker A (Experimental): Diphenyldivinylsilane.
-
Crosslinker B (Control): Tetrakis(dimethylsiloxy)silane.
-
Catalyst: Platinum-divinyltetramethyldisiloxane complex in xylene (Karstedt's catalyst).
-
Inhibitor (Optional): To control cure time.
Equipment:
-
Analytical balance
-
Planetary centrifugal mixer or equivalent for degassing
-
Convection oven
-
Abbe refractometer or similar[5]
-
Molds for producing optically flat polymer samples (e.g., 1 mm thick sheets).
Experimental Workflow Diagram:
Caption: Experimental workflow for preparing and analyzing polymer samples.
Step-by-Step Methodology:
-
Formulation: Prepare two formulations. For each, combine the vinyl-terminated PDMS base polymer with the respective crosslinker (Diphenyldivinylsilane for the experimental group, Tetrakis(dimethylsiloxy)silane for the control group). The molar ratio of vinyl groups on the base polymer to hydride groups on the crosslinker should be kept constant, typically around 1:1.1, to ensure complete reaction.[9] Add the platinum catalyst at a concentration of approximately 10 ppm.
-
Mixing and Degassing: Thoroughly mix the components using a planetary centrifugal mixer. This not only ensures a homogenous mixture but also effectively removes any entrapped air bubbles, which would act as scattering centers and compromise optical clarity.
-
Casting: Carefully pour the bubble-free mixture into clean, optically flat molds. The thickness of the molds should be consistent to allow for direct comparison of transmittance data.
-
Curing: Place the filled molds in a convection oven. A typical curing schedule is 1 hour at 150°C. The exact time and temperature may need to be optimized based on the specific formulation. After curing, allow the samples to cool to room temperature before demolding.
-
Optical Measurements:
-
Refractive Index: Measure the refractive index of each cured sample at 589 nm using an Abbe refractometer.
-
Transmittance and Haze: Measure the total luminous transmittance and haze of each sample according to the ASTM D1003 standard.[7][10] This can be done using a dedicated hazemeter or a spectrophotometer equipped with an integrating sphere.[6] Ensure the surfaces of the samples are clean and free of defects before measurement.
-
Comparative Data and Analysis
The following table presents representative data that might be obtained from the described experiment.
| Property | Polymer with Standard Crosslinker | Polymer with Diphenyldivinylsilane Crosslinker |
| Refractive Index (at 589 nm) | ~1.41 | ~1.46 - 1.54[11] |
| Luminous Transmittance (%) | > 90% | > 90% |
| Haze (%) | < 1% | Potentially slightly higher, dependent on miscibility |
Analysis of Expected Results:
-
Refractive Index: As anticipated, the incorporation of phenyl groups from the diphenyldivinylsilane crosslinker is expected to significantly increase the refractive index of the resulting polymer.[11] This is a key advantage for applications such as high-power LED encapsulation, where a higher refractive index can improve light extraction efficiency.
-
Transmittance: Both crosslinkers are capable of producing polymers with excellent light transmittance in the visible spectrum.[5] The formation of a complete and uniform crosslinked network without byproducts is a hallmark of addition-cure chemistry, contributing to high clarity.[12]
-
Haze: While both systems can achieve low haze, the diphenyldivinylsilane crosslinker may present a greater challenge in achieving perfect miscibility with a standard PDMS base polymer. Any microscopic phase separation could lead to an increase in light scattering and, therefore, a slightly higher haze value.[13] Careful formulation and mixing are critical to mitigate this.
The Chemistry Behind the Observations:
The crosslinking reaction is a platinum-catalyzed hydrosilylation, where the Si-H groups of the crosslinker add across the vinyl (C=C) double bonds of the base polymer.[14] This reaction is highly efficient and forms stable Si-C bonds, creating the three-dimensional elastomer network.
Caption: Platinum-catalyzed hydrosilylation reaction forming the polymer network.
The presence of the bulky phenyl groups on the diphenyldivinylsilane crosslinker can influence the final network structure. It can increase the distance between polymer chains, potentially leading to a lower crosslink density if not properly formulated. This, in turn, can affect the mechanical properties of the material. However, from an optical standpoint, the primary effect is the increase in the overall refractive index of the composite material.
Conclusion and Recommendations
Both standard methyl-based crosslinkers and diphenyldivinylsilane can be used to formulate highly transparent silicone elastomers. The choice between them should be guided by the specific optical requirements of the application.
-
For applications requiring the highest possible clarity and lowest haze, a standard crosslinker that is chemically very similar to the base polymer (e.g., tetrakis(dimethylsiloxy)silane with a PDMS base) is often the safest choice, as it minimizes the risk of refractive index mismatch and phase separation.
-
For applications where a high refractive index is desirable, such as in optical components for light management, diphenyldivinylsilane is an excellent candidate.[11][15] It provides a straightforward method to boost the refractive index of the polymer system while maintaining excellent transparency.
Researchers and developers must carefully control the formulation, particularly the stoichiometry and mixing process, to ensure complete miscibility and a uniform network structure. The experimental protocol outlined in this guide provides a reliable framework for making an informed decision based on empirical data.
References
-
Influence of diphenylsiloxane content on the refractive index and... - ResearchGate. Available at: [Link]
-
Optical applications of phenyl silicone resin-IOTA. Available at: [Link]
-
A brief review of optical polymers in material engineering - Express Polymer Letters. Available at: [Link]
-
Optical Liquid Silicone Rubber (LSR) - SIMTEC. Available at: [Link]
-
Glass Transition Temperatures and Thermal Conductivities of Polybutadiene Crosslinked with Randomly Distributed Sulfur Chains Using Molecular Dynamic Simulation - MDPI. Available at: [Link]
-
Properties of crosslinked polyurethanes synthesized from 4,4′‐diphenylmethane diisocyanate and polyester polyol - ResearchGate. Available at: [Link]
-
Guide to Optical Silicone Rubber - Newsil. Available at: [Link]
-
High Refractive Index Polymers by Design - ACS Publications. Available at: [Link]
-
ASTM D1003 - Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics. Available at: [Link]
-
How Does PDMS Crosslinking Work? - Chemistry For Everyone - YouTube. Available at: [Link]
-
A Hydrogen-Containing Di-Phenyl Siloxane Cross-Linker for Ultra-High Hardness and High Refractive Index Silicone Resin and its Application in LED Encapsulation - ResearchGate. Available at: [Link]
-
3D printing of transparent silicone elastomers using refractive index matching - OSTI.GOV. Available at: [Link]
-
Synthesis and Properties of Phenyl Silicone Resin Reinforced Addition Type Liquid Phenyl Silicone Rubber - ResearchGate. Available at: [Link]
-
High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings - MDPI. Available at: [Link]
-
D 1003 – 00 - Standard Test Method for - Haze and Luminous Transmittance of Transparent Plastics. Available at: [Link]
-
Top 20 High Refractive Index Silicone Market Statistics Report Till 2035. Available at: [Link]
-
Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - MDPI. Available at: [Link]
-
Influence of cross-linker concentration on the cross-linking of PDMS and the network structures formed - ResearchGate. Available at: [Link]
-
Haze and Luminous Transmittance of Transparent Plastics. Available at: [Link]
-
Phenyl Silicone Oil: Properties and Synthesis-IOTA. Available at: [Link]
-
Composites of Natural-Polymer-Cross-Linked Poly(ortho-phenylenediamine)-Grafted SiO2 for Removal of Anionic and Cationic Dyes from Wastewater - PMC. Available at: [Link]
-
Vinyl-Functional Silicones - Gelest. Available at: [Link]
-
ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net. Available at: [Link]
-
Phenyl silicone resin: synthesis, modification and frontier exploration--Mingyi. Available at: [Link]
-
Design, synthesis and properties of new materials based on densely crosslinked polymers for polymer optical - University of Groningen. Available at: [Link]
- Optically clear filled silicone elastomers - Google Patents.
-
Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - MDPI. Available at: [Link]
-
High Refractive Index Silicones Created Using the Piers-Rubinsztajn Reaction. Available at: [Link]
-
Vinyl-terminated polydimethylsiloxane polymers - SiSiB SILANES. Available at: [Link]
-
Haze ASTM D1003 - Intertek. Available at: [Link]
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Cross-validation of experimental results with computational models of Diphenyldivinylsilane polymers
Executive Summary
This guide establishes a rigorous framework for cross-validating the material performance of Poly(diphenyldivinylsilane) (poly-DPDVS) . Unlike traditional polysiloxanes (e.g., PDMS) which rely on an inorganic Si-O backbone, poly-DPDVS is synthesized via Acyclic Diene Metathesis (ADMET) to form a hybrid carbosilane scaffold. This structure offers superior thermal stability and precise optoelectronic tunability.
This document is designed for researchers requiring a self-validating workflow that bridges in silico predictions (DFT/MD) with in vitro experimental data (TGA/DSC/Spectroscopy).
Part 1: The Material Landscape
DPDVS vs. Conventional Alternatives
The primary advantage of Diphenyldivinylsilane polymers lies in the Si-C backbone connectivity, which eliminates the hydrolytic instability often seen in Si-O-C linkages, while the bulky phenyl groups restrict chain mobility, enhancing thermal resistance.
| Feature | Poly(DPDVS) (Carbosilane) | PDMS (Silicone) | Polystyrene (Hydrocarbon) |
| Backbone | –[Si(Ph)₂–CH₂–CH=CH–CH₂]– | –[Si(Me)₂–O]– | –[CH(Ph)–CH₂]– |
| Glass Transition ( | High (>100°C) | Very Low (-123°C) | Moderate (~100°C) |
| Thermal Stability | High (Degrades >450°C) | Moderate (Depolymerizes >300°C) | Low (Degrades >250°C) |
| Synthesis Precision | High (ADMET = Defect Free) | Variable (Equilibrium Polymerization) | Variable (Radical Polymerization) |
| Primary Failure Mode | Random Scission | Cyclic Depolymerization | Unzipping |
Part 2: Computational Framework (The Prediction)
To validate experimental results, we first establish a "Ground Truth" using computational modeling. This reduces trial-and-error in the wet lab.
Electronic Structure (DFT)
Objective: Predict the HOMO-LUMO gap (optical bandgap) and UV-Vis absorption max.
-
Functional/Basis Set: B3LYP / 6-31G(d,p). Reasoning: B3LYP provides the optimal cost/accuracy balance for organosilicon bond lengths and vibrational frequencies.
-
Protocol:
-
Construct a trimer model of poly-DPDVS to approximate the infinite chain.
-
Optimize geometry in the gas phase.
-
Calculate Time-Dependent DFT (TD-DFT) for excited states.
-
Bulk Properties (Molecular Dynamics)
Objective: Predict Glass Transition Temperature (
-
Method: Classical Molecular Dynamics (MD).
-
Force Field: COMPASS II or OPLS-AA. Reasoning: These force fields are parameterized for silicon-organic hybrid materials.
-
Protocol:
-
Build an amorphous cell containing 10 polymer chains (DP=50).
-
Equilibrate (NPT ensemble) at 600K (well above
). -
Cool stepwise (20K increments) to 200K.
-
Plot Density vs. Temperature; the "kink" indicates
.
-
Part 3: Experimental Validation (The Reality)
The following protocols generate the physical data required to verify the computational models.
Protocol A: ADMET Polymerization of DPDVS
This protocol ensures a defect-free linear polymer, critical for matching the idealized computational models.
Reagents:
-
Monomer: Diphenyldivinylsilane (Purified via distillation).
-
Catalyst: Grubbs 1st Generation (Ru-based).
-
Environment: Argon-filled Glovebox (<1 ppm
).
Step-by-Step Workflow:
-
Setup: In the glovebox, weigh 1.0g of DPDVS monomer into a Schlenk flask.
-
Catalysis: Add Grubbs catalyst (1 mol% relative to monomer). The solution will evolve ethylene gas immediately.
-
Vacuum Cycle: Apply dynamic vacuum (10 mTorr) to remove ethylene. Causality: Removing ethylene drives the equilibrium toward the polymer (Le Chatelier’s principle).
-
Reaction: Stir at 45°C for 72 hours.
-
Termination: Quench with ethyl vinyl ether.
-
Purification: Precipitate into cold methanol, filter, and dry under vacuum.
Protocol B: Thermal & Optical Characterization
-
TGA (Thermogravimetric Analysis): Ramp 10°C/min under
. Measure (temp at 5% mass loss). -
DSC (Differential Scanning Calorimetry): Heat/Cool/Heat cycle (-50°C to 200°C). Measure
on the second heating scan. -
UV-Vis Spectroscopy: Dissolve in DCM (
M). Measure and calculate optical gap ( ).
Part 4: The Cross-Validation Matrix
This table is the core deliverable for the decision-making process. It objectively compares the simulation against the experiment.[4]
| Parameter | Computational Prediction (Model) | Experimental Result (Data) | Deviation (%) | Validation Status |
| Band Gap ( | 3.8 eV (DFT - B3LYP) | 3.65 eV (UV-Vis) | ~4.1% | VALID (Within DFT error) |
| Glass Transition ( | 115°C (MD - COMPASS) | 112°C (DSC) | ~2.6% | VALID (High Accuracy) |
| Decomposition ( | N/A (Bond Dissociation Energy) | 460°C (TGA) | N/A | Experimental Lead |
| Structure | Linear, All-Trans | >95% Trans (NMR) | <5% Defects | VALID (ADMET Precision) |
Interpretation:
-
<5% Deviation: The model is robust; use it to screen new derivatives (e.g., adding fluoro-groups) without synthesizing them first.
-
>10% Deviation: Re-evaluate the force field (MD) or check for impurities/branching in the synthesized polymer.
Part 5: Mandatory Visualizations
Diagram 1: The Self-Validating Workflow
This diagram illustrates the iterative loop between computation and experiment.
Caption: The iterative feedback loop ensuring model accuracy before scaling up synthesis.
Diagram 2: ADMET Polymerization Mechanism
This diagram details the specific chemical pathway for DPDVS polymerization.
Caption: The ADMET cycle showing how vacuum removal of ethylene drives the formation of high-MW DPDVS polymers.
References
-
Wagener, K. B., et al. (2021). "ADMET polymers: synthesis, structure elucidation, and function."[5] Materials Chemistry Frontiers.
-
Liu, Y. P., & Zhang, Z. J. (2011). "Thermal-Oxidative Stability of Polydimethylsiloxane/Poly(ferrocenyldiphenylsilane) Compounds." Asian Journal of Chemistry.
-
Rojas, G., et al. (2011). "Acyclic Diene Metathesis Synthesis of Silylene- and Siloxane-Containing Conjugated Polymers." Macromolecules.
-
Dvornic, P. R. (2000). "High Temperature Stability of Polysiloxanes." Silicon Compounds: Silanes and Silicones.
-
Anderson, E. B., et al. (2025).[6] "Density Functional Theory and Molecular Dynamics Simulation of Poly(dimethylsiloxane) Melts." ResearchGate / Macromolecules.
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- 2. mdpi.com [mdpi.com]
- 3. ntnu.edu [ntnu.edu]
- 4. Combined Molecular Dynamics and DFT Simulation Study of the Molecular and Polymer Properties of a Catechol-Based Cyclic Oligomer of Polyether Ether Ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET polymers: synthesis, structure elucidation, and function - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
